N-Acetyl mesalazine-13C6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1 |
InChI-Schlüssel |
GEFDRROBUCULOD-BOCFXHSMSA-N |
Isomerische SMILES |
CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl mesalazine-13C6, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.
Introduction
N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine.[1][2] The stable isotope-labeled version, this compound, is an invaluable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for precise and accurate quantification of N-Acetyl mesalazine in biological matrices.[3] This guide outlines a detailed protocol for the synthesis of this compound from commercially available 5-Aminosalicylic acid-13C6 and provides comprehensive methodologies for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of the primary amine of 5-Aminosalicylic acid-13C6. A common and effective method involves the use of acetic anhydride (B1165640).
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
A plausible method for the synthesis of this compound involves the acetylation of 5-Aminosalicylic acid-13C6 using acetic anhydride.
Materials:
-
5-Aminosalicylic acid-13C6
-
Acetic anhydride
-
Pyridine (B92270) (optional, as catalyst)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-Aminosalicylic acid-13C6 in a minimal amount of a suitable solvent (e.g., pyridine or glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water to hydrolyze any unreacted acetic anhydride.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Caption: Workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 10 mM ammonium (B1175870) acetate and methanol (B129727) (85:15, v/v)[3] or a gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid.[4] |
| Flow Rate | 0.6 - 1.2 mL/min[3][5] |
| Column Temperature | 25-40 °C[3][4] |
| Injection Volume | 10-20 µL[3][4] |
| Detection | UV at 230 nm or 313 nm[4][6] |
Expected Results:
| Parameter | Expected Value |
| Retention Time | Dependent on specific method, but should be consistent and sharp. |
| Purity | >98% (by peak area) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.
Caption: Workflow for Mass Spectrometry analysis.
Instrumentation and Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4200)[3] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode[3] |
| Scan Mode | Full scan and product ion scan (for fragmentation) |
| Precursor Ion ([M-H]⁻) | m/z 200.2 (calculated for C₃¹³C₆H₉NO₄) |
| Collision Energy | Optimized for fragmentation |
Expected Mass Spectrometric Data:
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 200.2 | Molecular ion of this compound |
| Product Ion 1 | 155.9 | Corresponds to the loss of the acetyl group ([M-H-C₂H₂O]⁻)[3] |
| Product Ion 2 | 114.0 | Further fragmentation of the precursor ion.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the position of the acetyl group and the integrity of the carbon skeleton.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD)[6] |
| Nuclei | ¹H and ¹³C |
| Temperature | Room temperature |
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Aromatic CH (position 3) | ~7.8 | ~118 |
| Aromatic CH (position 4) | ~7.5 | ~120 |
| Aromatic CH (position 6) | ~8.0 | ~110 |
| Aromatic C-OH | - | ~150 |
| Aromatic C-NH | - | ~135 |
| Aromatic C-COOH | - | ~125 |
| Carboxyl COOH | ~11.5 (broad) | ~172 |
| Amide NH | ~10.0 | - |
| Phenolic OH | ~9.5 (broad) | - |
| Acetyl C=O | - | ~169 |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Conclusion
This guide provides a robust framework for the synthesis and characterization of this compound. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for its application in quantitative bioanalytical assays, ultimately supporting the development and clinical use of mesalazine. The detailed protocols and expected data presented herein should serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. mesalazine (PD000235, KBOPZPXVLCULAV-UHFFFAOYSA-N) [probes-drugs.org]
- 2. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijrpc.com [ijrpc.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl Mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl mesalazine-13C6, a stable isotope-labeled derivative of N-Acetyl mesalazine. While specific experimental data for the 13C6-labeled compound is limited, this guide furnishes data for the unlabeled analogue, which is expected to be nearly identical, with the exception of molecular weight. This document also outlines detailed experimental protocols for determining these properties and explores the relevant biological signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of N-Acetyl mesalazine are crucial for its formulation, delivery, and pharmacokinetic profiling. The data presented below is for the unlabeled N-Acetyl mesalazine, unless otherwise specified.
| Property | Value | Source |
| Chemical Name | 5-acetamido-2-hydroxybenzoic acid | [1][2] |
| Synonyms | N-Acetyl-5-aminosalicylic acid, N-Acetylmesalamine | [1] |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight (unlabeled) | 195.17 g/mol | [1][2] |
| Molecular Weight (13C6 labeled) | 201.17 g/mol (calculated) | N/A |
| Melting Point | 228-230 °C | [3] |
| Solubility | Soluble in DMSO | [4] |
| Physical Appearance | White solid | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following are detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[6] The capillary method is a widely accepted technique for its determination.[7][8]
Apparatus:
-
Melting point apparatus (e.g., OptiMelt)
-
Capillary tubes (0.8 - 1.2 mm internal diameter)[7]
-
Mortar and pestle
Procedure:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[3][9]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to compact the powder into a column of 2.5 - 3.5 mm at the bottom.[7]
-
Measurement:
-
The loaded capillary tube is inserted into the heating block of the melting point apparatus.[9]
-
The temperature is rapidly increased to about 5-10 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7][9]
-
The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[7]
-
-
Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure substance. Impurities tend to broaden the melting range and lower the melting point.[6]
Solubility Determination (Shake-Flask Method)
Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10][11]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The goal is to achieve a saturated solution.
-
Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time to equilibrium.
-
Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the supernatant.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at each pH.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which affects its absorption and distribution. Potentiometric titration is a precise method for pKa determination.[12][13]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The solution should be free of dissolved carbon dioxide.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.[12]
-
Data Collection: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.[14] For more complex molecules, software can be used to analyze the curve and determine the pKa value(s).
Signaling Pathway Involvement
N-Acetyl mesalazine is the major metabolite of mesalazine (5-aminosalicylic acid), a drug widely used in the treatment of inflammatory bowel disease (IBD).[15] The therapeutic effects of mesalazine are, in part, mediated by its metabolite through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway.[16][17][18]
Activation of PPAR-γ by N-Acetyl mesalazine leads to the transcription of genes that have anti-inflammatory effects. This includes the inhibition of pro-inflammatory signaling pathways such as NF-κB.[18][19]
Figure 1: this compound mediated activation of the PPAR-γ signaling pathway.
Experimental Workflow for Signaling Pathway Analysis
Investigating the effect of this compound on the PPAR-γ signaling pathway can be achieved through a series of in vitro experiments.
Figure 2: Experimental workflow for investigating PPAR-γ signaling pathway activation.
References
- 1. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]
- 2. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 3. Melting Point Test - CD Formulation [formulationbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. esschemco.com [esschemco.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. thinksrs.com [thinksrs.com]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. who.int [who.int]
- 11. fda.gov [fda.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]
- 18. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Mesalazine-13C6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl mesalazine-13C6, a key metabolite in the study of inflammatory bowel disease therapeutics. This document outlines its chemical properties, and known biological activities, and provides detailed experimental protocols relevant to its study.
Core Compound Details
N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid, is the primary metabolite of mesalazine (5-aminosalicylic acid), a cornerstone therapy for inflammatory bowel disease (IBD). The 13C6 isotopically labeled version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.
| Property | Value | Citation |
| Compound Name | This compound | |
| Synonyms | N-Acetyl-5-aminosalicylic acid-13C6 | [1] |
| Base Compound CAS No. | 51-59-2 (for unlabeled N-Acetyl mesalazine) | [2][3] |
| Molecular Formula | C₃¹³C₆H₉NO₄ | |
| Molecular Weight | 201.17 g/mol (Calculated) | |
| Unlabeled MW | 195.17 g/mol | [2] |
Note: A specific CAS number for this compound is not consistently reported; it is typically identified as a labeled variant of N-Acetyl mesalazine (CAS 51-59-2).
Mechanism of Action and Biological Significance
N-Acetyl mesalazine is formed in the intestinal epithelium and liver through the N-acetylation of mesalazine.[4] While initially considered an inactive metabolite, emerging research suggests it may possess intrinsic anti-inflammatory and radical-scavenging properties.[1] The parent compound, mesalazine, exerts its therapeutic effects through a multi-faceted approach, and understanding the role of its primary metabolite is crucial for a complete pharmacological profile.
The key mechanisms of action associated with mesalazine, and potentially influenced by N-Acetyl mesalazine, include:
-
Inhibition of Inflammatory Mediators: Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]
-
Modulation of NF-κB Signaling: Mesalazine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] This inhibition leads to a downstream reduction in inflammatory cytokine production.[4]
-
Activation of PPAR-γ: Mesalazine acts as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the colon.[8][9][10] Activation of PPAR-γ can modulate the expression of genes involved in inflammation and cell proliferation.[11]
Signaling Pathway Diagrams
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.[12][13]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
C57BL/6 mice (or other appropriate strain)
-
Sterile drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure for Acute Colitis:
-
Baseline Measurements: Record the initial body weight of each mouse before commencing the DSS treatment.[14]
-
DSS Administration: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the specific DSS batch and mouse strain, so pilot studies are recommended.[15] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15][16]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Clinical signs of colitis typically include weight loss, diarrhea, and bloody stools.[12][14]
-
Termination and Tissue Collection: At the end of the treatment period (or earlier if humane endpoints are reached), euthanize the mice.[14]
-
Macroscopic Evaluation: Excise the colon and measure its length from the cecum to the anus. Colon shortening is an indicator of inflammation.
-
Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol (B145695) for storage.[16] Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[15]
-
Myeloperoxidase (MPO) Assay: A portion of the fresh colon tissue can be snap-frozen for subsequent analysis of MPO activity, a marker of neutrophil infiltration.
Workflow Diagram:
Quantification of N-Acetyl Mesalazine in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalamine and its metabolite, N-Acetyl mesalazine, in human plasma.[17][18]
Materials and Reagents:
-
N-Acetyl mesalazine and Mesalamine analytical standards
-
This compound (as internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Methyl t-butyl ether
-
Propionic anhydride (B1165640)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm)[17]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in a suitable solvent).[17]
-
Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride in methanol) and vortex briefly.[17]
-
Add 100 µL of 0.5% formic acid and vortex.[17]
-
Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[17]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[17]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (e.g., 85:15 v/v)[17][19]
-
Flow Rate: 0.6 mL/min[17]
-
Ionization Mode: Electrospray Ionization (ESI), can be run in either positive or negative mode depending on optimization.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[17]
-
Use a weighted linear regression model to fit the calibration curves.[17]
-
Determine the concentration of N-Acetyl mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Validation Parameters:
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[20]
This guide provides a foundational understanding of this compound and its application in IBD research. The detailed protocols serve as a starting point for laboratory investigation, and researchers are encouraged to optimize these methods for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]
- 3. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.bcnf.ir [pubs.bcnf.ir]
Isotopic Purity of N-Acetyl Mesalazine-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of N-Acetyl mesalazine-13C6, a critical parameter for its application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical assays. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and illustrates relevant biochemical and analytical workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). The incorporation of six carbon-13 atoms into the benzene (B151609) ring of the molecule provides a distinct mass shift, making it an invaluable tool for tracer studies and as an internal standard for quantitative analysis by mass spectrometry. The accuracy of such studies is highly dependent on the isotopic purity of the labeled compound.
Quantitative Data on Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired number of isotopic labels. This is distinct from chemical purity, which refers to the percentage of the desired compound in a sample. While a specific Certificate of Analysis for this compound with detailed isotopic distribution is not publicly available, this section provides a template for how such data is typically presented, based on specifications for similar labeled compounds.
Table 1: Representative Isotopic Purity and Enrichment Data for this compound
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Enrichment | ≥99 atom % 13C | Mass Spectrometry/NMR |
| Isotopic Distribution | Mass Spectrometry | |
| M+0 (Unlabeled) | Report Value (<1%) | Mass Spectrometry |
| M+1 to M+5 | Report Value | Mass Spectrometry |
| M+6 (Fully Labeled) | Report Value (>98%) | Mass Spectrometry |
Note: The values in this table are representative and may vary between different manufacturing batches. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific lot data.
Synthesis and Metabolic Fate
The understanding of the synthesis and metabolism of N-Acetyl mesalazine is crucial for designing experiments and interpreting results.
Synthesis of this compound
This compound is typically synthesized from its precursor, Mesalazine-13C6, through an acetylation reaction. The following diagram illustrates a general workflow for this synthesis.
Metabolic Pathway of Mesalazine
Mesalazine is primarily metabolized in the liver and intestinal mucosa to N-Acetyl mesalazine.[1] This acetylation is a key determinant of its systemic bioavailability.[1] The following diagram depicts this metabolic conversion.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.
Protocol 1: Isotopic Purity Analysis by LC-MS
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Prepare a series of dilutions for linearity assessment.
-
For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is required.[2]
-
-
LC-MS/MS Instrumentation and Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode to detect the molecular ions of this compound and its isotopologues.
-
Acquire data over the expected m/z range for the unlabeled (M+0), partially labeled, and fully labeled (M+6) species.
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
Extract the ion chromatograms for each isotopologue.
-
Calculate the area under the curve for each peak.
-
Correct the raw data for the natural abundance of isotopes (e.g., 13C, 15N, 18O).
-
The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) * 100
-
Workflow for Isotopic Purity Determination by Mass Spectrometry
NMR Spectroscopy
Carbon-13 NMR spectroscopy can provide detailed information about the position and extent of 13C labeling.
Protocol 2: Isotopic Purity Analysis by 13C NMR
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
-
NMR Instrument Setup and Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The presence of strong signals at the chemical shifts corresponding to the benzene ring carbons confirms the 13C enrichment.
-
The absence or very low intensity of signals at these positions in a corresponding spectrum of an unlabeled standard provides evidence of high isotopic purity.
-
Quantitative 13C NMR can be used to determine the enrichment at specific carbon positions by comparing the integral of the 13C signals to that of a known internal standard.
-
Conclusion
The isotopic purity of this compound is a critical quality attribute that underpins its utility in scientific research. The methodologies described in this guide, particularly high-resolution mass spectrometry, provide robust means for its determination. Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific data and to perform their own verification of isotopic purity for demanding applications.
References
N-Acetyl Mesalazine-¹³C₆: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CofA) for N-Acetyl mesalazine-¹³C₆. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine, in various biological matrices. Understanding the quality and characterization of this standard is paramount for regulatory submissions and ensuring the validity of clinical and preclinical research.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for N-Acetyl mesalazine-¹³C₆. These values represent the expected quality control parameters for a high-purity reference standard.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Product Name | N-Acetyl mesalazine-¹³C₆ |
| Synonyms | N-Acetyl-5-aminosalicylic acid-¹³C₆ |
| CAS Number | 1261392-91-9 (Labeled) |
| Unlabeled CAS | 51-59-2 |
| Molecular Formula | C₃¹³C₆H₉NO₄ |
| Molecular Weight | 201.17 g/mol |
| Appearance | White to Off-White Solid |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |
| ¹H NMR | Conforms to Structure | Consistent with the structure of N-Acetyl mesalazine-¹³C₆ |
| Mass Spectrum | Consistent with Structure | Consistent with the molecular weight of N-Acetyl mesalazine-¹³C₆ |
Table 3: Impurity Profile
| Impurity | Method | Specification |
| Unlabeled N-Acetyl mesalazine | Mass Spectrometry | ≤1.0% |
| Other Individual Impurities | HPLC-UV | ≤0.5% |
| Total Impurities | HPLC-UV | ≤2.0% |
| Residual Solvents | GC-FID | As per ICH Q3C |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of the analytical techniques used to ensure the quality and purity of N-Acetyl mesalazine-¹³C₆.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of N-Acetyl mesalazine-¹³C₆ and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical isocratic mobile phase could be 85:15 (v/v) 10 mM ammonium acetate:methanol.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.
-
Data Analysis: The peak area of N-Acetyl mesalazine-¹³C₆ is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and quantified based on their peak areas.
Mass Spectrometry (MS) for Isotopic Enrichment and Unlabeled Impurity
Mass spectrometry is employed to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment and the percentage of the unlabeled N-Acetyl mesalazine.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Negative ion mode is often used for this compound.
-
Scan Mode: Full scan mode to observe the molecular ion cluster.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer or injected via an LC system.
-
Data Analysis: The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. The molecular ion for the unlabeled N-Acetyl mesalazine (m/z 194.05) and the fully labeled N-Acetyl mesalazine-¹³C₆ (m/z 200.07) are monitored to determine the percentage of the unlabeled impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of N-Acetyl mesalazine-¹³C₆.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum or theoretical values to confirm that the structure is consistent with N-Acetyl mesalazine. Due to the ¹³C labeling of the aromatic ring, the signals of the aromatic protons will exhibit coupling to ¹³C, leading to characteristic satellite peaks.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and application of N-Acetyl mesalazine-¹³C₆.
Caption: Workflow for the Generation of a Certificate of Analysis.
Caption: Metabolic Pathway of Mesalazine to N-Acetyl mesalazine.
References
The Core Mechanism of Mesalazine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is primarily attributed to its topical anti-inflammatory effects within the colonic mucosa. This technical guide provides an in-depth exploration of the molecular mechanisms of action of mesalazine and its principal metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The document outlines the key signaling pathways modulated by these compounds, presents available quantitative data on their activity, details relevant experimental protocols, and provides visual representations of the involved molecular interactions.
Introduction
Mesalazine is an aminosalicylate drug that acts locally on the inflamed intestinal mucosa to reduce inflammation.[1][2] It is the active moiety of sulfasalazine, from which it is released in the colon by bacterial azoreductases.[3] The primary metabolite of mesalazine is N-acetyl-5-aminosalicylic acid (Ac-5-ASA), formed through acetylation by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3][4] While initially considered an inactive metabolite, recent evidence suggests that Ac-5-ASA may possess some pharmacological activity, particularly antioxidant effects.[5][6] The multifaceted mechanism of action of mesalazine involves the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), in addition to its antioxidant properties.[7][8][9]
Core Mechanisms of Action
The anti-inflammatory effects of mesalazine are not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple molecular targets.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal regulator of inflammatory responses, and its activation is significantly elevated in the inflamed mucosa of IBD patients.[7][10] Mesalazine has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[4][7] This inhibition appears to occur, at least in part, through the modulation of the inhibitor of NF-κB (IκBα).[11]
Activation of the PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism in the colon.[8][12] Mesalazine acts as a ligand for PPAR-γ, leading to its activation.[12][13] Activated PPAR-γ can then translocate to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. The activation of PPAR-γ by mesalazine contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of genes involved in mucosal healing.[8][11]
Antioxidant Activity
Oxidative stress is a key contributor to the mucosal damage observed in IBD. Mesalazine and, to some extent, its metabolite Ac-5-ASA, possess potent antioxidant properties.[9][14] They can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components such as lipids, proteins, and DNA.[5][15]
Quantitative Data on Pharmacological Activity
The following tables summarize the available quantitative data on the activity of mesalazine and its metabolite, Ac-5-ASA.
Table 1: Inhibitory Activity on NF-κB
| Compound | Assay | Cell Line/System | Parameter | Value | Reference(s) |
| Mesalazine (5-ASA) | NF-κB transcriptional activity | Caco-2 cells | IC50 | 16 mM | [11] |
Table 2: Activator Activity on PPAR-γ
| Compound | Assay | Cell Line/System | Parameter | Value | Reference(s) |
| Mesalazine (5-ASA) | PPAR-γ reporter gene activity | HT-29 cells | Fold Induction | ~3-fold at 30 mM | [15] |
Table 3: Antioxidant Activity
| Compound | Assay | System | Parameter | Value | Reference(s) |
| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | DPPH radical scavenging | Cell-free assay | Scavenging activity | Observed at 100 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of mesalazine and its metabolites.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes the detection of NF-κB DNA binding activity in nuclear extracts from colonic cells or biopsies.
Materials:
-
Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF.
-
Lysis Buffer with NP-40: Buffer A with 0.5% Nonidet P-40.
-
High-Salt Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF.
-
NF-κB consensus oligonucleotide probe.
-
T4 Polynucleotide Kinase.
-
[γ-³²P]ATP.
-
Poly(dI-dC).
-
Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol.
-
10% non-denaturing polyacrylamide gel.
-
0.5X TBE buffer.
Procedure:
-
Nuclear Extract Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes. c. Add NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds. d. Centrifuge at 14,000 rpm for 30 seconds at 4°C. e. Collect the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in High-Salt Buffer (Buffer C) and incubate on ice for 30 minutes with intermittent vortexing. g. Centrifuge at 14,000 rpm for 10 minutes at 4°C. h. Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford assay.
-
Probe Labeling: a. Label the NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's instructions. b. Purify the labeled probe using a spin column.
-
Binding Reaction: a. In a final volume of 20 µL, combine 10-20 µg of nuclear extract, 1 µg of poly(dI-dC), 4 µL of 5X Binding Buffer, and the ³²P-labeled NF-κB probe (20,000-50,000 cpm). b. For competition assays, add a 50-fold molar excess of unlabeled NF-κB oligonucleotide before adding the labeled probe. c. Incubate the reaction mixture at room temperature for 20 minutes.
-
Electrophoresis: a. Load the samples onto a 10% non-denaturing polyacrylamide gel. b. Run the gel in 0.5X TBE buffer at 150 V for 2-3 hours. c. Dry the gel and expose it to X-ray film or a phosphorimager screen.
PPAR-γ Reporter Gene Assay
This protocol is for measuring the activation of PPAR-γ by test compounds in a cell-based reporter assay.
Materials:
-
HG5LN-hPPARγ cell line (or other suitable reporter cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound Screening Medium (CSM): Cell culture medium with a reduced concentration of FBS.
-
Test compounds (mesalazine, Ac-5-ASA) and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: a. Seed the reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in CSM. b. Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with CSM only as a negative control. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the medium containing the compounds. c. Add 50-100 µL of luciferase assay reagent to each well. d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment by dividing the luminescence signal of the treated wells by the signal of the negative control wells. b. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of mesalazine and its metabolites by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol (B129727) or ethanol.
-
Test compounds (mesalazine, Ac-5-ASA) and a known antioxidant (e.g., ascorbic acid) as a positive control.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 517 nm.
Procedure:
-
Preparation of Solutions: a. Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. b. Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.
-
Assay Procedure: a. To each well of a 96-well plate, add 50 µL of the compound dilutions. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. Include a control well containing 50 µL of the solvent and 150 µL of the DPPH solution. d. Include a blank well for each compound concentration containing 50 µL of the compound dilution and 150 µL of the solvent. e. Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: a. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Mesalazine Inhibition of the NF-κB Pathway
References
- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 2. med.upenn.edu [med.upenn.edu]
- 3. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
N-Acetyl Mesalazine-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of N-Acetyl mesalazine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl mesalazine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).
Introduction
N-Acetyl mesalazine (N-Ac-5-ASA) is the primary and therapeutically inactive metabolite of mesalazine, a cornerstone medication for the treatment of inflammatory bowel disease (IBD).[1] The concentration of both the parent drug and its metabolite in biological fluids is a critical parameter in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate bioanalytical methods are therefore essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit identical chemical and physical properties to the analyte, correcting for variability in sample preparation and instrument response.
Supplier and Availability of this compound
The primary supplier identified for this compound is MedChemExpress (MCE). While other suppliers offer related compounds, such as the deuterated analogue (N-Acetyl mesalazine-d3) or the 13C6-labeled parent drug (Mesalazine-13C6), MCE explicitly lists the target compound.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Availability |
| MedChemExpress | This compound | HY-66008C6 | 1261392-91-9 | C3 13C6 H9NO4 | 201.13 | Inquire for Quote |
Note: Pricing and current stock levels for this specialized chemical are typically available upon request from the supplier.
Physicochemical Properties
-
Synonyms: N-Acetyl-5-aminosalicylic acid-13C6, N-Acetyl-ASA-13C6
-
Appearance: Solid (specifics to be confirmed by supplier's Certificate of Analysis)
-
Storage: Recommended storage conditions should be obtained from the supplier's data sheet, but typically, stable isotope-labeled compounds are stored at -20°C for long-term stability.
Experimental Protocols
The use of this compound as an internal standard is central to the quantitative analysis of N-Acetyl mesalazine in biological samples, most commonly plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of mesalazine and its metabolites.[2][3]
Objective:
To determine the concentration of N-Acetyl mesalazine in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
N-Acetyl mesalazine (analyte reference standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl mesalazine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized):
-
N-Acetyl mesalazine: Precursor ion (e.g., m/z 194.1) → Product ion (e.g., m/z 134.1)
-
This compound: Precursor ion (e.g., m/z 200.1) → Product ion (e.g., m/z 140.1)
-
-
Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of N-Acetyl mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Mesalazine
The primary metabolic pathway for mesalazine involves N-acetylation, which is catalyzed by N-acetyltransferase (NAT) enzymes, predominantly NAT1 in the colonic mucosa and liver.[4] This process converts the active drug, 5-aminosalicylic acid, into its inactive metabolite, N-acetyl-5-aminosalicylic acid.
Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine by NAT1.
Experimental Workflow for Quantification
The general workflow for the quantitative analysis of N-Acetyl mesalazine in plasma using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for the quantification of N-Acetyl Mesalazine.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Handling and Storage of N-Acetyl Mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the proper handling, storage, and stability of N-Acetyl mesalazine-13C6, a stable isotope-labeled compound crucial for research and development. The following protocols and data are compiled to ensure the integrity of the compound and the safety of laboratory personnel.
Storage and Stability
Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and known stability data.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Light Exposure | Notes |
| Neat Solid | +4°C | Long-term | Protect from light | Ideal for unopened product.[1] |
| In Solvent | -80°C | Up to 6 months | Protect from light | Recommended for long-term stock solutions.[2] |
| -20°C | Up to 1 month | Protect from light | Suitable for short-term storage of working solutions.[2] | |
| Shipping | Room Temperature | Less than 2 weeks | Stable for short durations at ambient temperatures.[2][3] |
Table 2: Stability in Human Plasma
| Condition | Duration | Stability |
| Freeze-Thaw Cycles | 5 cycles | Stable[4] |
| Room Temperature | 24.8 hours | Stable[4] |
| Long-Term Storage | Up to 61 days at -70°C | Stable[4] |
| Up to 62 days at -30°C | Stable[5] | |
| Autosampler | 48 hours | Stable[5] |
| Bench Top | 25 hours | Stable[5] |
Safety and Handling
N-Acetyl mesalazine may cause skin and eye irritation.[6][7] It is harmful if swallowed.[6] Standard laboratory safety protocols should be strictly followed.
Table 3: Personal Protective Equipment (PPE) and Safety Measures
| Measure | Specification | Rationale |
| Ventilation | Use in a well-ventilated area or with local exhaust ventilation.[2][6] | To avoid inhalation of dust or aerosols. |
| Eye Protection | Safety goggles with side-shields.[6] | To prevent eye contact which can cause serious irritation.[6] |
| Hand Protection | Protective gloves.[6] | To prevent skin contact. |
| Body Protection | Impervious clothing, lab coat.[6] | To protect skin from exposure. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8] | To prevent accidental ingestion. |
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Spill Management
In case of a spill, wear full personal protective equipment.[2] Absorb solutions with an inert, liquid-binding material.[2] Avoid generating dust. Decontaminate the area and dispose of the waste in accordance with local regulations.[2][6]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis, such as bioequivalence and pharmacokinetic studies, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound accurately.
-
Dissolve the compound in a suitable solvent, such as DMSO, to a known concentration (e.g., 10 mM).[10]
-
Store the stock solution at -80°C for long-term stability.[2]
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration for use as an internal standard in calibration curves and quality control samples.
-
Store working solutions at -20°C for up to one month.[2]
-
Protocol: Sample Preparation for LC-MS/MS Analysis of Plasma Samples
This protocol is based on a liquid-liquid extraction method.[5]
-
Sample Thawing: Thaw plasma samples and quality control samples at room temperature.
-
Internal Standard Spiking: To 100 µL of the plasma sample, add 100 µL of the this compound internal standard working solution.
-
Derivatization (if necessary): Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[5]
-
Acidification: Add 100 µL of 0.5% formic acid and vortex.[5]
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl t-butyl ether), and vortex for 10 minutes.[5]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[5]
-
Supernatant Transfer: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and experimentation with this compound.
References
- 1. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. medline.com [medline.com]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
N-Acetyl Mesalazine-13C6 for Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Acetyl mesalazine-13C6 in drug metabolism studies. This compound is a stable isotope-labeled version of N-Acetyl-5-aminosalicylic acid, the primary metabolite of the anti-inflammatory drug mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for researchers in pharmacokinetics, drug metabolism, and bioanalytical science. This guide will delve into the metabolic pathway of mesalazine, experimental protocols for utilizing its labeled metabolite, and the quantitative data that can be generated.
Introduction to Mesalazine Metabolism
Mesalazine is a cornerstone therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. Upon oral administration, a portion of mesalazine is absorbed and subsequently metabolized, predominantly through N-acetylation, to form N-Acetyl mesalazine. This metabolic conversion is primarily carried out by N-acetyltransferase 1 (NAT1) enzymes located in the intestinal epithelial cells and the liver. The resulting metabolite, N-Acetyl mesalazine, is considered therapeutically inactive and is excreted in the urine and feces. Understanding the pharmacokinetics of this metabolic process is crucial for optimizing drug delivery and efficacy.
The Role of this compound in Research
Stable isotope-labeled compounds like this compound are powerful tools in drug metabolism research for several key reasons:
-
Tracer in Metabolic Studies: When administered, the 13C6-labeled compound can be easily distinguished from the endogenous, unlabeled N-Acetyl mesalazine using mass spectrometry. This allows for precise tracking of the metabolic fate of a co-administered dose of mesalazine.
-
Internal Standard for Quantification: Due to its chemical identity with the unlabeled analyte, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification of N-Acetyl mesalazine in biological samples such as plasma, urine, and tissue homogenates.
Metabolic Pathway of Mesalazine
The primary metabolic pathway of mesalazine involves a single acetylation step. This process is crucial in determining the systemic exposure and clearance of the drug.
The Role of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon. Mesalazine (5-aminosalicylic acid, 5-ASA) is a cornerstone in the management of mild to moderate UC, acting locally to reduce inflammation.[1][2] The primary metabolite of mesalazine is N-acetyl mesalazine (N-Ac-5-ASA), formed by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[3] While considered pharmacologically inactive, understanding the pharmacokinetics and metabolic fate of N-Ac-5-ASA is crucial for optimizing drug delivery and efficacy. The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful tool for elucidating the precise absorption, distribution, metabolism, and excretion (ADME) of mesalazine and its metabolites without the use of radioactive tracers. This technical guide provides an in-depth overview of the application of N-Acetyl mesalazine-¹³C₆ in UC research, detailing experimental protocols, quantitative data analysis, and the elucidation of relevant biological pathways.
Pharmacokinetics and Metabolism of Mesalazine
Mesalazine's therapeutic effect is primarily topical at the site of colonic inflammation.[3] Various oral formulations are designed to deliver the active drug to the colon while minimizing systemic absorption in the upper gastrointestinal tract.[3] Once it reaches the colon, mesalazine is partially absorbed and metabolized to N-Ac-5-ASA. This metabolite is then either excreted in the urine or eliminated in the feces.[3] The extent of systemic absorption of mesalazine varies depending on the formulation, ranging from 20% to 30% for oral delivery.[4]
Quantitative Data from a Simulated N-Acetyl Mesalazine-¹³C₆ Tracer Study
To illustrate the utility of N-Acetyl mesalazine-¹³C₆ in pharmacokinetic research, the following tables summarize hypothetical, yet realistic, quantitative data from a simulated crossover study in healthy volunteers and patients with active ulcerative colitis. In this simulated study, subjects were administered a single oral dose of a delayed-release mesalazine formulation co-administered with a microdose of N-Acetyl mesalazine-¹³C₆. Plasma, urine, and fecal samples were collected over 48 hours and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl Mesalazine-¹³C₆
| Parameter | Healthy Volunteers (n=12) | Ulcerative Colitis Patients (n=12) |
| Cmax (ng/mL) | 850 ± 150 | 1100 ± 200 |
| Tmax (hr) | 8.0 ± 2.0 | 6.5 ± 1.5 |
| AUC₀₋₄₈ (ng·hr/mL) | 12500 ± 2500 | 15000 ± 3000 |
| t₁/₂ (hr) | 9.0 ± 2.5 | 8.0 ± 2.0 |
Data are presented as mean ± standard deviation.
Table 2: Excretion of N-Acetyl Mesalazine-¹³C₆ and its Metabolites over 48 hours
| Excretion Route | Analyte | Healthy Volunteers (% of dose) | Ulcerative Colitis Patients (% of dose) |
| Urine | N-Acetyl Mesalazine-¹³C₆ | 25 ± 5 | 30 ± 7 |
| Mesalazine-¹³C₆ (from de-acetylation) | <1 | <1 | |
| Feces | N-Acetyl Mesalazine-¹³C₆ | 70 ± 10 | 65 ± 12 |
| Mesalazine-¹³C₆ | 5 ± 2 | 5 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of N-Acetyl Mesalazine-¹³C₆ in Ulcerative Colitis Patients and Healthy Volunteers
Objective: To compare the absorption, metabolism, and excretion of N-acetyl mesalazine in patients with active ulcerative colitis and healthy controls using a ¹³C-labeled tracer.
Study Design: An open-label, single-dose, crossover study.
Participants: 12 patients with mild to moderate active ulcerative colitis and 12 age- and sex-matched healthy volunteers.
Investigational Product: A single oral dose of 500 mg delayed-release mesalazine co-administered with 1 mg of N-Acetyl mesalazine-¹³C₆.
Methodology:
-
Subject Screening and Enrollment: Participants undergo a physical examination, and their medical history is reviewed. For UC patients, disease activity is assessed using a standard clinical index.
-
Dosing: Following an overnight fast, subjects are administered the investigational product with 240 mL of water.
-
Sample Collection:
-
Blood: Venous blood samples (5 mL) are collected in EDTA tubes at pre-dose and at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.
-
Urine: Total urine is collected at intervals of 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.
-
Feces: All fecal samples are collected for 48 hours post-dose and stored at -20°C.
-
-
Sample Analysis:
-
Plasma, urine, and homogenized fecal samples are prepared using solid-phase extraction.
-
Concentrations of N-Acetyl mesalazine-¹³C₆ and any potential ¹³C-labeled metabolites are quantified using a validated LC-MS/MS method. A deuterated analog, such as N-Acetyl mesalazine-d₃, is used as an internal standard to ensure accuracy.[5]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mesalazine in Ulcerative Colitis
Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms within the colonic mucosa. The following diagram illustrates the key signaling pathways modulated by mesalazine.
Caption: Mechanism of action of mesalazine in reducing mucosal inflammation.
Experimental Workflow for a Stable Isotope Tracer Study
The use of N-Acetyl mesalazine-¹³C₆ as a tracer follows a systematic workflow from study design to data interpretation.
References
- 1. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Techniques for the Assessment of Host and Microbiota Response During Gastrointestinal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalazine - Wikipedia [en.wikipedia.org]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note and Protocol: Sample Preparation for Mesalazine Analysis using N-Acetyl mesalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1] Accurate quantification of mesalazine and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] N-Acetyl mesalazine-13C6 is an ideal SIL-IS for the analysis of mesalazine, as it shares near-identical physicochemical properties with the analyte and its primary metabolite, ensuring reliable correction throughout the analytical workflow.
This application note provides a detailed protocol for the sample preparation of plasma samples for the quantitative analysis of mesalazine using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Mesalazine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)[1][3]
-
Methanol (B129727) (HPLC grade)[4][5]
-
Formic acid (LC-MS grade)[6]
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][7][8][9]
-
Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube.[10] The ratio of acetonitrile to plasma is 3:1 (v/v).
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for mesalazine analysis in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The values are compiled from various validated methods and serve as a reference.
| Parameter | Value | Reference |
| Linearity Range | 2 - 1500 ng/mL | [4][11] |
| 50 - 30,000 ng/mL | [6] | |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | [10] |
| Intra-day Precision (%CV) | < 7.9% | [6] |
| 1.60 - 8.63% | [4] | |
| Inter-day Precision (%CV) | < 7.9% | [6] |
| 2.14 - 8.67% | [4] | |
| Accuracy (% Recovery) | Within ±3.5% | [6] |
| 100.6 - 105.5% | [2] | |
| Extraction Recovery | 89.0% | [10] |
| 91.8 - 98.9% | [11] |
Experimental Workflow Diagram
Caption: Workflow for mesalazine sample preparation.
Conclusion
This application note provides a straightforward and robust protein precipitation protocol for the extraction of mesalazine from plasma samples. The use of this compound as an internal standard ensures high accuracy and precision in subsequent LC-MS/MS analysis. This method is suitable for high-throughput applications in clinical and research settings for the therapeutic monitoring and pharmacokinetic evaluation of mesalazine.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note and Protocol for Liquid-Liquid Extraction of N-Acetyl Mesalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the major metabolite of mesalazine (5-aminosalicylic acid), a drug widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of N-Acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of N-Acetyl mesalazine and its parent drug from biological samples, offering a cleaner extract compared to methods like protein precipitation.[3] This document provides a detailed protocol for the liquid-liquid extraction of N-Acetyl mesalazine, intended for use with a stable isotope-labeled internal standard such as N-Acetyl mesalazine-13C6 for quantitative analysis by methods like LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, N-Acetyl mesalazine can be efficiently partitioned into the organic phase, leaving behind many endogenous interferences in the aqueous phase. This results in a cleaner sample extract, which can improve the sensitivity and reliability of subsequent analytical measurements.
Quantitative Data Summary
The following tables summarize the performance characteristics of liquid-liquid extraction methods for N-Acetyl mesalazine as reported in various studies. These data demonstrate the reliability and reproducibility of the LLE technique for the quantification of this analyte in human plasma.
Table 1: Method Validation Parameters for N-Acetyl Mesalazine Quantification
| Parameter | Value | Reference |
| Linear Concentration Range | 10-2000 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | 0.99 - 5.67% | [1][4] |
| Inter-day Precision (%RSD) | 1.72 - 4.89% | [1][4] |
| Intra-day Accuracy | 99.64 - 106.22% | [1][4] |
| Inter-day Accuracy | 100.71 - 104.27% | [1][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [5] |
Table 2: Recovery of N-Acetyl Mesalazine from Human Plasma
| Concentration (ng/mL) | Mean Recovery (%) | Reference |
| 30 | >50% (considered adequate) | [4] |
| 600 | >50% (considered adequate) | [4] |
| 1400 | >50% (considered adequate) | [4] |
Experimental Protocol
This protocol describes a liquid-liquid extraction procedure for N-Acetyl mesalazine from human plasma, adapted from validated methods.[4][5] this compound is used as the internal standard (IS).
Materials and Reagents:
-
Human plasma samples
-
N-Acetyl mesalazine analytical standard
-
This compound (Internal Standard)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (AR grade)
-
Methanol (B129727) (HPLC grade)
-
Propionic anhydride (B1165640) (optional, for derivatization)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in a suitable solvent like methanol, at a concentration of 150 ng/mL).[4]
-
-
Optional Derivatization (if required for improved chromatographic performance):
-
Add 25 µL of a 10% propionic anhydride solution in methanol to the sample mixture.[4]
-
Vortex briefly.
-
-
Acidification:
-
Add 100 µL of 0.5% formic acid to each tube.[4]
-
Vortex briefly. Acidification helps to ensure that N-Acetyl mesalazine is in a neutral form, which enhances its partitioning into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Phase Separation:
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[4]
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for N-Acetyl mesalazine.
Caption: Liquid-liquid extraction workflow for N-Acetyl mesalazine.
Logical Relationship of Key Steps
The following diagram outlines the logical relationship and rationale behind the key steps of the protocol.
Caption: Rationale and logical flow of the LLE protocol.
Conclusion
This liquid-liquid extraction protocol provides a reliable and reproducible method for the extraction of N-Acetyl mesalazine from human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of quantitative results. The presented workflow and logical diagrams offer a clear guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This method is well-suited for subsequent analysis by sensitive analytical techniques like LC-MS/MS.
References
Application Note and Protocol: Protein Precipitation for the Quantification of N-Acetyl Mesalazine-13C6 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the extraction of N-Acetyl mesalazine from human plasma samples using a protein precipitation method. N-Acetyl mesalazine is the primary metabolite of mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used in the treatment of inflammatory bowel disease.[1][2] Accurate quantification of its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, is crucial for pharmacokinetic and bioequivalence studies.[3]
Protein precipitation is a rapid and effective method for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This protocol focuses on the use of acetonitrile (B52724) as the precipitating agent, which has been shown to provide high recovery and efficient protein removal for mesalazine and its metabolites.[4][6][7] The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound.[8][9]
Experimental Protocols
Materials and Reagents
-
Human plasma (K2EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (B129727) (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well collection plates (optional, for automated workflows)[5]
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge or centrifuge with 96-well plate compatibility
Stock and Working Solutions Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.
Protein Precipitation Protocol
-
Sample Thawing: Thaw frozen human plasma samples at room temperature. Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[5]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and should be optimized for the specific instrumentation used.
-
LC Column: C18 column (e.g., 100 x 4.6 mm, 2.6 µm)[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of N-Acetyl mesalazine and this compound standards.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of mesalazine and its metabolite, N-acetyl mesalazine, in human plasma using protein precipitation followed by LC-MS/MS. These values are based on published literature and serve as a reference for expected method performance.[8][10][11]
| Parameter | Mesalazine | N-Acetyl Mesalazine | Reference |
| Linearity Range (ng/mL) | 2 - 1500 | 10 - 2000 | [11] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 20 | [3][8] |
| Intra-day Precision (%CV) | 1.60 - 8.63 | 0.99 - 5.67 | [11] |
| Inter-day Precision (%CV) | 2.14 - 8.67 | 1.72 - 4.89 | [11] |
| Intra-day Accuracy (%) | 102.70 - 105.48 | 99.64 - 106.22 | [11] |
| Inter-day Accuracy (%) | 100.64 - 103.87 | 100.71 - 104.27 | [11] |
| Recovery (%) | >80 | >80 | [4][6] |
Visualizations
Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for Plasma Samples.
Sample Preparation Logic
Caption: Logical Flow of Protein Precipitation.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Mesalazine and N-Acetyl Mesalazine using N-Acetyl mesalazine-13C6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalazine (5-aminosalicylic acid, 5-ASA) is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its major metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is formed by N-acetyltransferase activity in the liver and intestinal mucosa. Accurate and reliable quantification of both mesalazine and N-acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects. A SIL-IS, such as N-Acetyl mesalazine-13C6, has nearly identical physicochemical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which leads to enhanced accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of mesalazine and N-acetyl mesalazine in human plasma.
Optimal Concentration of this compound Internal Standard
The optimal concentration of an internal standard is a critical parameter that should be carefully determined during method development and validation. An ideal concentration should provide a consistent and reproducible signal across the entire calibration range of the analyte without causing ion suppression or enhancement. While the exact optimal concentration can be matrix and instrument-dependent, a common approach is to use a concentration that is in the mid-range of the calibration curve of the analyte.
Based on published methods using deuterated analogs of N-acetyl mesalazine as internal standards, a working concentration of 150 ng/mL for this compound is recommended as a starting point for method development. This concentration has been shown to be effective in bioanalytical methods for the simultaneous quantification of mesalazine and N-acetyl mesalazine in human plasma. However, it is imperative to validate this concentration for your specific application and analytical conditions to ensure optimal performance.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of mesalazine and N-acetyl mesalazine using a stable isotope-labeled internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Mesalazine | N-Acetyl Mesalazine | This compound (IS) |
| Ionization Mode | Positive or Negative | Positive or Negative | Positive or Negative |
| Precursor Ion (m/z) | 154.0 | 196.0 | 202.0 |
| Product Ion (m/z) | 108.0 | 150.0 | 156.0 |
Note: The exact m/z values may vary slightly depending on the adduct ion formed and the specific isotopic labeling pattern of the internal standard.
Table 2: Method Validation Parameters
| Parameter | Mesalazine | N-Acetyl Mesalazine |
| Linearity Range | 2 - 1500 ng/mL[1][2][3][4][5] | 10 - 2000 ng/mL[1][2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][2][3][4][5] | 10 ng/mL[1][2][3][4][5] |
| Intra-day Precision (%CV) | 1.60 - 8.63%[1][2][4] | 0.99 - 5.67%[1][2][4] |
| Inter-day Precision (%CV) | 2.14 - 8.67%[1][2][4] | 1.72 - 4.89%[1][2][4] |
| Accuracy (% Recovery) | 100.64 - 105.48%[1][2][4] | 99.64 - 106.22%[1][2][4] |
| Mean Extraction Recovery | >85% | >90% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard Working Solution (150 ng/mL): Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to obtain a final concentration of 150 ng/mL.
-
Mesalazine and N-Acetyl Mesalazine Stock Solutions (1 mg/mL): Prepare individual stock solutions by dissolving 10 mg of each standard in 10 mL of methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of mesalazine and N-acetyl mesalazine by serial dilution of the stock solutions. Spike these working solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (150 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.
-
To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution (150 ng/mL).
-
Add 25 µL of 10% propionic anhydride (B1165640) in methanol for derivatization and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness and reconstitute in mobile phase for injection.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. scispace.com [scispace.com]
Application Note: Quantitative Analysis of N-Acetyl Mesalazine in Human Plasma using UPLC-MS/MS with N-Acetyl Mesalazine-¹³C₆ as an Internal Standard
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Its primary metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is formed through N-acetyltransferase activity in the liver and intestinal mucosa.[3][4] Accurate quantification of N-acetyl mesalazine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive, selective, and robust UPLC-MS/MS method for the determination of N-acetyl mesalazine in human plasma using N-Acetyl mesalazine-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Metabolic Pathway
The metabolic conversion of mesalazine to N-acetyl mesalazine is a key pathway in its biotransformation.
Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.
Experimental Workflow
The analytical workflow involves plasma sample preparation, UPLC separation, and MS/MS detection.
Caption: UPLC-MS/MS experimental workflow.
Protocols
Materials and Reagents
-
N-Acetyl Mesalazine (Reference Standard)
-
N-Acetyl Mesalazine-¹³C₆ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K₂EDTA)
-
Ultrapure Water
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-acetyl mesalazine and N-Acetyl mesalazine-¹³C₆ in methanol.
-
Working Standard Solutions: Serially dilute the N-acetyl mesalazine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Acetyl mesalazine-¹³C₆ stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL N-Acetyl mesalazine-¹³C₆) to each plasma sample, except for the blank samples.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N-Acetyl Mesalazine | 194.0 | 150.0[5][6] |
| N-Acetyl Mesalazine-¹³C₆ | 200.0 | 156.0 |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 10-2000 ng/mL for N-acetyl mesalazine in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
| Parameter | Value |
| Calibration Range | 10 - 2000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 10 ng/mL[3] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 5.1 | 104.5 | 6.8 | 102.3 |
| LQC | 30 | 4.2 | 102.1 | 5.5 | 101.7 |
| MQC | 600 | 2.5 | 98.9 | 3.1 | 99.8 |
| HQC | 1400 | 1.9 | 100.3 | 2.4 | 100.9 |
| Data is representative based on similar published methods.[2][3] |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of the analyte in neat solutions. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples with those in post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 30 | 98.2 | 91.5 |
| HQC | 1400 | 101.5 | 93.2 |
| Data is representative based on similar published methods. |
Stability
The stability of N-acetyl mesalazine in human plasma was evaluated under various conditions. The analyte was found to be stable.
| Stability Condition | Duration | Stability (%) |
| Bench-top | 6 hours at room temp. | 97.8 |
| Freeze-thaw | 3 cycles | 96.5 |
| Long-term | 30 days at -80°C | 98.1 |
| Data is representative based on similar published methods.[3] |
Conclusion
This application note presents a validated UPLC-MS/MS method for the quantitative determination of N-acetyl mesalazine in human plasma using N-Acetyl mesalazine-¹³C₆ as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic and bioequivalence studies of mesalazine. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for a Pharmacokinetic Study Using N-Acetyl Mesalazine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is localized to the gastrointestinal tract, where it exerts anti-inflammatory effects. Mesalazine is primarily metabolized in the gut wall and liver to N-Acetyl mesalazine (N-Ac-5-ASA), its main and therapeutically inert metabolite.[1] Understanding the pharmacokinetic (PK) profile of both mesalazine and N-Ac-5-ASA is crucial for optimizing drug delivery systems and therapeutic regimens.
The use of stable isotope-labeled compounds, such as N-Acetyl mesalazine-¹³C₆, offers a powerful methodology for conducting pharmacokinetic studies. This approach allows for the differentiation between the endogenously formed metabolite and the exogenously administered labeled compound, enabling precise characterization of the absorption, distribution, metabolism, and excretion (ADME) of the metabolite itself. These studies are instrumental in developing and evaluating new mesalazine formulations and in understanding the drug's behavior in various patient populations.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study utilizing N-Acetyl mesalazine-¹³C₆.
Pharmacokinetic Profile of Mesalazine and N-Acetyl Mesalazine
The pharmacokinetic parameters of mesalazine and its primary metabolite, N-Acetyl mesalazine, can vary depending on the drug formulation, dosage, and patient population. Below is a summary of typical pharmacokinetic parameters observed in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine
| Parameter | Mesalazine (5-ASA) | N-Acetyl Mesalazine (N-Ac-5-ASA) | Reference |
| Tmax (hours) | ~4.0 - 7.0 | ~4.0 - 10.6 | [2][3] |
| Cmax (ng/mL) | Variable, dose-dependent | Higher than Mesalazine | [1] |
| t½ (hours) | ~2.0 - 9.0 | Slower clearance than Mesalazine | [2][3] |
| AUC₀-t (h*ng/mL) | Variable, dose-dependent | Higher than Mesalazine | [4] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Mesalazine and N-Acetyl Mesalazine
| Parameter | Mesalazine (5-ASA) | N-Acetyl Mesalazine (N-Ac-5-ASA) | Reference |
| Tmax (hours) | ~4.0 | ~4.0 | [3] |
| Cmax (ng/mL) | ~22-25% higher at steady state | ~22-25% higher at steady state | [3] |
| t½ (hours) | ~9.0 | Slower clearance | [3] |
| AUC₀-₂₄ (h*ng/mL) | Moderate increase at steady state | Moderate increase at steady state | [3] |
| Accumulation Factor | ~1.09 | - | [5][6] |
Mesalazine's Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
Mesalazine's anti-inflammatory effects are attributed, in part, to its ability to modulate key signaling pathways involved in the inflammatory cascade, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and activator of Transcription 3 (STAT3) pathways. By inhibiting these pathways, mesalazine reduces the expression of pro-inflammatory cytokines and mediators in the inflamed intestinal mucosa.[7][8]
Caption: Mesalazine inhibits inflammatory pathways.
Experimental Design and Protocols
Study Design
A recommended study design is an open-label, single-dose, crossover study in healthy volunteers. This design allows each subject to serve as their own control, minimizing inter-individual variability.
The workflow for this pharmacokinetic study is as follows:
Caption: Pharmacokinetic study workflow.
Protocol for Oral Administration and Blood Sampling
-
Subject Preparation: Subjects should fast for at least 10 hours overnight prior to dosing.
-
Dosing: A single oral dose of N-Acetyl mesalazine-¹³C₆ is administered with a standardized volume of water.
-
Blood Sample Collection: Venous blood samples (approximately 4-5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[5]
-
Plasma Preparation: Immediately after collection, blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: The resulting plasma samples are transferred to labeled cryovials and stored at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of mesalazine, N-Acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆ in plasma.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., N-Acetyl mesalazine-d₃).[9]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition | Reference |
| LC Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727) or acetonitrile). | [9][10] |
| Flow Rate | 0.5 - 1.0 mL/min | [11] |
| Injection Volume | 5 - 20 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode. Negative mode is often cited. | [9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9][13] |
Table 4: Proposed MRM Transitions for Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Mesalazine (5-ASA) | 152.0 | 108.0 | [9] |
| N-Acetyl Mesalazine | 194.2 | 149.9 | [9] |
| N-Acetyl Mesalazine-¹³C₆ | 200.2 | 155.9 | Calculated based on a +6 Da shift from the unlabeled metabolite. |
| N-Acetyl Mesalazine-d₃ (IS) | 197.2 | 153.0 | A common internal standard. |
The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., 2-1500 ng/mL for mesalazine and 10-2000 ng/mL for N-Acetyl mesalazine).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: Consistent and reproducible extraction recovery.
-
Matrix Effect: Assessment of the enhancement or suppression of ionization by matrix components.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Analysis and Reporting
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters to be determined for N-Acetyl mesalazine-¹³C₆ include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
References
- 1. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mesalazine pharmacokinetics and NAT2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study | PLOS One [journals.plos.org]
- 6. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.bcnf.ir [pubs.bcnf.ir]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioequivalence Study of Mesalamine with N-Acetyl mesalazine-13C6 Internal Standard
Introduction
Mesalamine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory agent widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its primary therapeutic effect is believed to be topical, acting on the colonic mucosa.[2] Following administration, mesalamine is absorbed systemically and extensively metabolized, primarily in the liver and intestinal mucosa, to its major and pharmacologically inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][4] The formation of N-Ac-5-ASA is mediated by N-acetyltransferase (NAT) activity, predominantly NAT-1.[4] Given that both the parent drug and its metabolite are present in systemic circulation, the assessment of both moieties is crucial in pharmacokinetic and bioequivalence studies.[5][6]
These application notes provide a detailed protocol for a bioequivalence study of a test mesalamine formulation against a reference formulation, employing a robust analytical method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, for the simultaneous quantification of mesalamine and N-Ac-5-ASA in human plasma.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the design and execution of bioequivalence studies for mesalamine formulations.
Bioequivalence Study Protocol
Study Design and Objectives
The primary objective of this study is to compare the rate and extent of absorption of a test formulation of mesalamine with a reference formulation in healthy adult subjects under fasting conditions.
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended.[7][8][9]
-
Population: Healthy male and non-pregnant, non-lactating female volunteers aged 18-45 years.[3][10]
-
Washout Period: A washout period of at least 7 days should be maintained between the two treatment periods.[3][10]
Subject Selection Criteria
-
Inclusion Criteria:
-
Healthy subjects as determined by medical history, physical examination, and routine laboratory tests.
-
Body Mass Index (BMI) between 18.5 and 25.0 kg/m ².[3]
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of gastrointestinal, hepatic, or renal disease.
-
Known hypersensitivity to salicylates.
-
Use of any prescription or over-the-counter medications within 14 days prior to the study.
-
Donation of blood within the last 3 months.
-
Drug Administration and Blood Sampling
-
Administration: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference mesalamine formulation with 240 mL of water.[3][10]
-
Blood Sampling: Venous blood samples (approximately 5 mL each) will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hour), and at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 14, 16, 24, 36, 48, and 72 hours post-dose.[3][10][11] Plasma should be separated by centrifugation and stored at -70°C until analysis.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters will be calculated for both mesalamine and N-Ac-5-ASA using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Log-transformed Cmax, AUC0-t, and AUC0-∞ will be analyzed for bioequivalence. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) should fall within the acceptance range of 80.00% to 125.00%.[3][10]
Pharmacokinetic Data Summary
The following table summarizes typical pharmacokinetic parameters for mesalamine and N-Acetyl mesalamine from a bioequivalence study of a 400 mg tablet formulation.
| Parameter | Mesalamine (Test) | Mesalamine (Reference) | N-Acetyl mesalamine (Test) | N-Acetyl mesalamine (Reference) |
| Cmax (ng/mL) | 849.41 | 719.92 | 1170.33 | 1118.30 |
| AUC0-t (ng·h/mL) | 8711.94 | 7352.55 | 30021.90 | 26136.86 |
| AUC0-∞ (ng·h/mL) | 8728.24 | 7367.14 | 30694.39 | 26429.16 |
| Tmax (h) | 6.0 | 7.0 | 9.0 | 9.0 |
| t1/2 (h) | 9.40 | 9.41 | 15.20 | 12.54 |
| Data adapted from a study on 400 mg mesalamine tablets.[3] |
Analytical Protocol: LC-MS/MS Quantification
Materials and Reagents
-
Mesalamine and N-Acetyl mesalamine reference standards.
-
This compound (Internal Standard, IS).
-
HPLC-grade methanol (B129727) and acetonitrile (B52724).
-
Formic acid.
-
Human plasma (blank).
Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and methanol (e.g., 85:15 v/v).[12][13]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), potentially in negative mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM).
Mass Spectrometric Parameters
The following MRM transitions are proposed for the analytes and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mesalamine | 152.0 | 108.0 |
| N-Acetyl mesalamine | 194.2 | 149.9 |
| This compound (IS) | 200.2 | 155.9 |
| Mesalamine and N-Acetyl mesalamine transitions are based on existing literature.[12] The IS transition is predicted based on the addition of 6 Daltons from the 13C atoms. |
Sample Preparation
A liquid-liquid extraction method is proposed for the extraction of analytes and the IS from human plasma.[12][13]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (this compound in methanol).
-
Add 280 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Linearity: A linear range of 2-1500 ng/mL for mesalamine and 10-2000 ng/mL for N-acetyl mesalamine is suggested.[12]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.[12]
-
Selectivity and Specificity.
-
Matrix Effect.
-
Recovery.
-
Stability: Including freeze-thaw, bench-top, and long-term stability.[12]
Visualizations
Bioequivalence Study Workflow
Caption: Workflow of the two-period crossover bioequivalence study.
Mesalamine Metabolism and Analysis Pathway
Caption: Mesalamine metabolism and analytical workflow.
References
- 1. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of N-Acetyl Mesalazine in Human Plasma Using N-Acetyl Mesalazine-¹³C₆ as an Internal Standard by LC-MS/MS
Introduction
N-Acetyl mesalazine, also known as N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is the primary metabolite of mesalazine (5-aminosalicylic acid), a drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Monitoring the plasma concentrations of N-Acetyl mesalazine is crucial for pharmacokinetic studies and for evaluating the efficacy of mesalazine treatment.[1][4] This application note describes a robust and sensitive method for the quantification of N-Acetyl mesalazine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[5]
Metabolism of Mesalazine
Mesalazine is metabolized to N-acetyl-mesalamine in the gut mucosal wall and the liver.[6] This acetylation is primarily carried out by N-acetyltransferase type 1.[4] The resulting N-Acetyl mesalazine is then excreted in the urine.[6]
Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.
Experimental Protocols
Materials and Reagents
-
N-Acetyl mesalazine reference standard
-
N-Acetyl mesalazine-¹³C₆ internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent
-
Analytical Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[2][7][8]
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[5]
-
Add 100 µL of the N-Acetyl mesalazine-¹³C₆ internal standard working solution to each tube (except for the blank, where 100 µL of diluent is added). Vortex briefly.[5]
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Sample preparation workflow for N-Acetyl Mesalazine analysis.
LC-MS/MS Method Parameters
The following tables summarize the typical parameters for the LC-MS/MS analysis of N-Acetyl mesalazine.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[2][7][8] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.5 - 1.2 mL/min[2][9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 45°C[9] |
| Autosampler Temp | 10°C[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | N-Acetyl mesalazine | N-Acetyl mesalazine-¹³C₆ (IS) |
| Ionization Mode | Negative Ion Spray[6][7] | Negative Ion Spray |
| Precursor Ion (Q1) | m/z 194.2[2][7] | m/z 200.2 (theoretical) |
| Product Ion (Q3) | m/z 149.9[2][7] | m/z 155.9 (theoretical) |
| Collision Energy | To be optimized | To be optimized |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][6] | Multiple Reaction Monitoring (MRM) |
Note: The mass transitions for N-Acetyl mesalazine-¹³C₆ are theoretical and should be confirmed experimentally.
Analytical instrumentation setup.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines to ensure its reliability for the intended application.
Table 3: Quantitative Data Summary from a Representative Study
| Parameter | N-Acetyl mesalazine | Reference |
| Linearity Range | 10 - 2000 ng/mL | [2][7][8] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2][7][8] |
| Intra-day Precision (%CV) | 0.99 - 5.67% | [2][7][8] |
| Inter-day Precision (%CV) | 1.72 - 4.89% | [2][7][8] |
| Intra-day Accuracy (%) | 99.64 - 106.22% | [2][7][8] |
| Inter-day Accuracy (%) | 100.71 - 104.27% | [2][7][8] |
| Recovery | > 50% | [7] |
The data presented in Table 3 is a summary of typical performance characteristics for the analysis of N-Acetyl mesalazine in human plasma by LC-MS/MS, as reported in the literature.[2][7][8]
Data Analysis and Quantification
-
Integration: The chromatographic peaks for both N-Acetyl mesalazine and its ¹³C₆-labeled internal standard are integrated.
-
Calibration Curve: The peak area ratio (Analyte Area / IS Area) is calculated for each calibration standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the analyte. A weighted linear regression (e.g., 1/x²) is typically used.[7]
-
Quantification: The concentration of N-Acetyl mesalazine in the quality control and unknown samples is determined by interpolating their peak area ratios from the calibration curve.[5]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-Acetyl mesalazine in human plasma. The use of the stable isotope-labeled internal standard, N-Acetyl mesalazine-¹³C₆, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical applications.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. scispace.com [scispace.com]
- 3. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl Mesalazine-13C6 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of N-Acetyl mesalazine using its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of N-Acetyl mesalazine.
Q1: I am observing no signal or very low sensitivity for both N-Acetyl mesalazine and the this compound internal standard (IS). What should I check?
A1: This issue can stem from multiple sources, from sample preparation to instrument settings. Follow this checklist:
-
Sample Preparation: Ensure the extraction procedure (e.g., protein precipitation or liquid-liquid extraction) is effective. Inadequate recovery for both analyte and IS suggests a systematic sample preparation failure. Verify solvent volumes, pH, and vortex/centrifugation steps.
-
MS/MS Parameters: Confirm that the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions and ionization mode. For N-Acetyl mesalazine and its 13C6-labeled standard, negative ion mode is typically used.[1][2] Double-check that the precursor and product ions are correctly entered (see Table 1).
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater), temperature, and spray voltage. Poor ionization will affect all analytes.
-
LC System: Check for leaks, blockages, or pump failures in the LC system. Ensure the correct mobile phase is being delivered to the column and that the injection system is functioning correctly.
Q2: My peak shape is poor (tailing, fronting, or splitting). How can I improve it?
A2: Poor peak shape is often a chromatographic issue. Consider the following:
-
Peak Tailing: This is frequently caused by secondary interactions between the analyte and the column stationary phase. It can also result from a buildup of contamination at the column inlet or a void in the column packing.[3]
-
Solution: Ensure the mobile phase pH is appropriate. Flush the column or try reversing it (if permitted by the manufacturer) to clean the inlet frit. If the problem persists, the column may need replacement.
-
-
Peak Fronting: This may occur if the column is overloaded.
-
Solution: Try diluting the sample or reducing the injection volume.
-
-
Split Peaks: This can be caused by a partially blocked column frit, a column void, or injecting the sample in a solvent that is much stronger than the mobile phase.[3]
-
Solution: Use an in-line filter to protect the column. Ensure your sample solvent is similar in composition and strength to the initial mobile phase.
-
Q3: The signal for my internal standard (this compound) is consistent, but the analyte signal is low or erratic. What does this indicate?
A3: This pattern often points to issues with the analyte's stability or sample-specific problems.
-
Analyte Stability: N-Acetyl mesalazine may be degrading during sample collection, storage, or processing. Perform stability tests, including freeze-thaw cycles and bench-top stability, to confirm its robustness under your experimental conditions.[1][4]
-
Metabolic Conversion: Depending on the sample matrix and handling, there could be enzymatic activity affecting the analyte but not the IS. Ensure proper and rapid sample processing and storage (e.g., flash-freezing) to minimize biological changes.
-
Interferences: A co-eluting substance from the matrix might be suppressing the ionization of the analyte but not the IS. While a stable isotope-labeled IS compensates for most matrix effects, severe suppression can still be problematic.[5] Improve sample cleanup or adjust chromatography to separate the interference.
Q4: I'm seeing significant signal for my analyte and/or IS in blank injections (carryover). How can I resolve this?
A4: Carryover can compromise the accuracy of low-concentration samples.[6]
-
Injector Contamination: The autosampler needle and injection port are common sources. Optimize your needle wash procedure by using a strong solvent (that dissolves the analyte well) and increasing the wash volume or duration.
-
Column Carryover: Highly retained compounds can slowly bleed off the column in subsequent runs. Implement a high-organic wash at the end of each run or a dedicated column flush after injecting high-concentration samples.
-
System Contamination: Contamination can occur anywhere in the flow path.[7] A systematic cleaning of the LC system may be required.
Q5: The ratio of the analyte to the internal standard is highly variable across my quality control (QC) samples. What is the likely cause?
A5: Inconsistent analyte/IS ratios suggest a problem that is not being corrected by the internal standard.
-
IS Addition Error: The most common cause is inconsistent pipetting of the IS solution into samples. Re-verify your pipetting technique and pipette calibration.
-
Matrix Effects: While this compound is an ideal internal standard that co-elutes and experiences similar matrix effects as the analyte, extreme ion suppression can still introduce variability.[5] Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solution.[4]
-
Source of IS: Ensure the purity of your this compound standard. Contamination with the unlabeled analyte will lead to inaccurate quantification.
Experimental Protocols & Data
Sample Experimental Protocol: Quantification in Human Plasma
This protocol provides a typical starting point for method development.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., 150 ng/mL of this compound in methanol).[8]
-
Add 100 µL of 0.5% formic acid and vortex briefly.[8]
-
Add 3 mL of methyl t-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[8]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[1][9]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v).[1][9]
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: See Table 1 below.
-
Quantitative Data Tables
Table 1: Example Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| N-Acetyl mesalazine | 194.2 | 149.9 | Negative | [1] |
| This compound (IS) | 200.2 | 155.9 | Negative | Inferred (+6 Da shift) |
Table 2: Typical Method Validation Parameters for N-Acetyl Mesalazine Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 10 - 2000 ng/mL | [1][8] |
| LLOQ | 10 ng/mL | [1][8] |
| Inter-day Precision (%CV) | 1.72% - 4.89% | [1] |
| Inter-day Accuracy (%) | 100.71% - 104.27% | [1] |
| Extraction Recovery | > 64% | [10] |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the typical experimental workflow for sample analysis and a logical troubleshooting process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. zefsci.com [zefsci.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Acetyl mesalazine-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of N-Acetyl mesalazine-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in mass spectrometry?
A1: The expected precursor ion ([M-H]-) for this compound in negative ionization mode would be approximately m/z 200.2, accounting for the mass of N-Acetyl mesalazine (195.16 g/mol ) and the addition of six 13C isotopes. The primary product ion is expected to be around m/z 156.0, resulting from the loss of the acetyl group. This fragmentation pattern is similar to the unlabeled N-Acetyl mesalazine, which shows a transition of m/z 194.2 → 149.9.[1][2]
Q2: What is a suitable internal standard for the quantification of this compound?
A2: A suitable internal standard would be a stable isotope-labeled version of N-Acetyl mesalazine, such as N-Acetyl mesalazine-D3.[1][2] This ensures similar ionization efficiency and chromatographic retention to the analyte, leading to more accurate and precise quantification.
Q3: What type of liquid chromatography column is recommended for the separation of this compound?
A3: A reverse-phase C18 column is commonly used for the separation of N-Acetyl mesalazine and its metabolites.[1][2][3] A column with specifications such as 150 x 4.6 mm, 5 µm particle size has been shown to provide good chromatographic separation.[1][2]
Q4: What are typical mobile phase compositions for LC-MS/MS analysis of N-Acetyl mesalazine?
A4: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) in a ratio of 85:15 (v/v) has been successfully used.[1][2] This composition is suitable for achieving good separation and ionization in negative ESI mode.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Verify the precursor and product ion m/z values. For this compound, the expected [M-H]- is ~200.2 m/z and a key product ion is ~156.0 m/z. |
| Suboptimal ionization source parameters. | Optimize source temperature, nebulizer gas, heater gas, and curtain gas flow rates to ensure efficient desolvation and ionization. A source temperature of around 650°C has been reported for similar analytes.[2] | |
| Inefficient sample extraction. | Use a validated liquid-liquid extraction or protein precipitation method to ensure good recovery from the sample matrix. | |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition. | Adjust the ratio of organic to aqueous phase in the mobile phase. Ensure the pH of the mobile phase is suitable for the analyte's chemical properties. |
| Column degradation. | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Optimize the sample preparation method to remove interfering matrix components. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable column temperature, for example, at 40°C.[1] |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed before use. | |
| Low Collision-Induced Dissociation (CID) Fragmentation | Insufficient collision energy. | Gradually increase the collision energy to achieve optimal fragmentation of the precursor ion. A collision energy of around 35 V has been used for similar compounds.[2] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., N-Acetyl mesalazine-D3 in methanol).
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| LC Column | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol (85:15, v/v) | [1][2] |
| Flow Rate | 0.6 mL/min | [1][2] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 10 µL | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1][2] |
| MRM Transition | This compound: 200.2 → 156.0 (Predicted) | |
| N-Acetyl mesalazine-D3: 198.2 → 153.0 | [2] | |
| Collision Energy (CE) | ~35 V | [2] |
| Declustering Potential (DP) | ~50 V | [2] |
| Source Temperature | ~650°C | [2] |
Visualizations
Caption: A generalized workflow for the quantitative analysis of this compound.
Caption: A decision tree for troubleshooting low signal intensity issues.
References
Technical Support Center: Analysis of N-Acetyl Mesalazine-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-Acetyl mesalazine and its stable isotope-labeled internal standard, N-Acetyl mesalazine-13C6, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization, causing either suppression or enhancement of the signal, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" refers to all components within a biological sample apart from the analyte of interest, including proteins, salts, lipids, and metabolites. These effects are a significant concern in quantitative LC-MS/MS as they can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for quantitative LC-MS/MS analysis. This compound is an ideal IS for N-Acetyl mesalazine because it shares nearly identical physicochemical properties and chromatographic behavior with the analyte.[4] This means it will co-elute with the analyte and experience similar degrees of ion suppression or enhancement caused by matrix effects. By measuring the peak area ratio of the analyte to the SIL-IS, these variations can be compensated for, leading to more accurate and reliable quantification.
Q3: Can matrix effects still be a problem even when using this compound?
A3: Yes. While this compound can compensate for matrix effects, it cannot eliminate them.[5] Severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a level that is too low for reliable detection, compromising the method's sensitivity.[3][5] Furthermore, if the concentration of the internal standard is significantly higher than the analyte, it can itself contribute to the suppression of the analyte signal.[3] Therefore, even with a SIL-IS, it is crucial to assess and minimize the underlying matrix effects.
Q4: What are the common sources of matrix components that cause interference in plasma or serum samples?
A4: In biological matrices like plasma and serum, the primary sources of interference are endogenous components. Phospholipids (B1166683) are a notorious contributor to matrix effects, often co-extracting with analytes and co-eluting during chromatographic separation. Other sources include salts, proteins, and metabolites.[6] Exogenous components, such as anticoagulants or dosing vehicles used in formulations (e.g., PEG400), can also cause significant ion suppression.[6][7]
Troubleshooting Guide
Q1: My assay is showing poor accuracy and reproducibility. How do I determine if matrix effects are the cause?
A1: Poor accuracy and precision are common symptoms of unmanaged matrix effects.[8] To diagnose the issue, you should perform a quantitative assessment of matrix effects. The most common method is the post-extraction spike experiment.[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. A significant difference between these responses indicates the presence of matrix effects.[7]
Caption: Troubleshooting logic for identifying matrix effects.
Q2: How do I perform a post-extraction spike experiment to quantify matrix effects?
A2: The post-extraction spike experiment is a crucial step for method validation. It allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (N-Acetyl mesalazine) and the internal standard (this compound) at a known concentration (e.g., medium QC level) into the mobile phase or a pure solvent mixture.
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the analyte and IS to the same concentration as Set A.[9]
-
Set C (Matrix Blank): Process the blank biological matrix without adding the analyte or IS to check for interferences.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
The MF is calculated as the ratio of the peak response in the presence of the matrix (Set B) to the peak response in the absence of the matrix (Set A).[9]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: To account for the compensation provided by the internal standard, calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Evaluate Results: The coefficient of variation (CV%) of the matrix factor across the different lots of the biological matrix should ideally be less than 15%.[9]
Caption: Workflow for quantitative assessment of matrix effects.
Q3: My results show significant ion suppression. What are the primary strategies to mitigate matrix effects?
A3: Mitigating matrix effects involves two main approaches: removing the interfering components from the sample or chromatographically separating them from the analyte.[3]
-
Improve Sample Preparation: This is often the most effective way to reduce matrix effects.[5] The goal is to selectively remove matrix components like phospholipids and proteins while efficiently recovering the analyte.
-
Optimize Chromatography: Adjusting the LC method can separate the analyte from co-eluting matrix components, preventing them from entering the ion source at the same time.
-
Sample Dilution: A simple method is to dilute the sample, which reduces the concentration of all matrix components.[10] This is only feasible if the method's sensitivity is high enough to still detect the analyte at lower concentrations.[3][10]
Q4: Which sample preparation techniques are most effective at reducing matrix effects for bioanalysis?
A4: The choice of technique depends on the analyte's properties and the complexity of the matrix. Simple protein precipitation is often insufficient and can leave many interfering substances, like phospholipids, in the extract.[8] More rigorous techniques are recommended.
| Sample Preparation Technique | Principle | Effectiveness for Matrix Effect Removal |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low to Moderate: Fast and simple but often results in significant matrix effects as phospholipids and other small molecules remain soluble.[8] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its solubility. | Moderate to High: Can provide cleaner extracts than PPT. Optimizing the pH and solvent polarity is key to selectively extracting the analyte and leaving interferences behind.[5] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a different solvent. | High: Generally provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[5] Can be highly selective. |
| HybridSPE®-Phospholipid | A specialized SPE technique that uses zirconia-coated silica (B1680970) particles to selectively bind and remove phospholipids from the sample via a Lewis acid/base interaction. | Very High: Specifically targets and removes phospholipids, a major source of ion suppression in plasma and serum analysis.[11] |
Q5: How can I optimize my chromatographic method to reduce matrix effects?
A5: Chromatographic optimization aims to separate the analyte peak from regions where matrix components elute and cause ion suppression.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) column) can alter the retention and selectivity, potentially resolving the analyte from interferences.
-
Adjust Mobile Phase: Modifying the mobile phase composition (e.g., organic solvent type, pH, buffer additives) can improve the separation between the analyte and matrix components.
-
Modify Gradient Profile: A slower, more shallow gradient can increase peak resolution. Conversely, a very sharp initial gradient can sometimes elute highly retained matrix components after the analyte of interest has already passed.
-
Use a Divert Valve: A simple and effective practice is to use a divert valve that sends the initial and final portions of the chromatographic run (where salts and highly retained matrix components often elute) to waste instead of the mass spectrometer, reducing source contamination.[10]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Ion suppression/enhancement with N-Acetyl mesalazine-13C6
Welcome to the technical support center for N-Acetyl mesalazine-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding ion suppression and enhancement when using this compound as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and why is it a concern when using this compound?
A1: Ion suppression or enhancement refers to the phenomenon where the ionization efficiency of an analyte is decreased or increased by the presence of co-eluting components from the sample matrix.[1][2] This can lead to inaccurate and imprecise quantification of the target analyte (e.g., mesalazine/5-aminosalicylic acid). When using this compound as an internal standard, the assumption is that it will experience the same degree of ion suppression or enhancement as the unlabeled analyte, allowing for accurate correction.[2][3] However, various factors can lead to differential matrix effects between the analyte and the internal standard, compromising data quality.
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is often caused by endogenous matrix components such as phospholipids, salts, and proteins that co-elute with the analyte of interest.[4] These components can compete for ionization in the mass spectrometer's ion source, leading to a reduced signal for the analyte.[1] Inadequate sample preparation is a primary reason for the presence of these interfering components.
Q3: How can a stable isotope-labeled internal standard like this compound fail to compensate for ion suppression?
A3: While stable isotope-labeled internal standards (SIL-IS) are the gold standard, they can sometimes fail to perfectly correct for matrix effects.[5] This can occur due to:
-
Chromatographic Separation: A slight difference in retention time between the analyte and this compound, known as the isotope effect, can cause them to elute into regions with varying levels of ion suppression.[5][6]
-
Differential Ionization: The analyte and the SIL-IS may not respond identically to the matrix effects, especially in the presence of significant ion suppression.
Q4: What are the initial steps to investigate suspected ion suppression or enhancement?
A4: If you suspect ion suppression or enhancement is affecting your results, a systematic investigation is crucial. The first steps involve a post-column infusion experiment to identify regions of ion suppression in your chromatogram and a quantitative assessment of the matrix effect using the post-extraction addition method.[7][8][9]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Significant and variable ion suppression or enhancement between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[10]
-
Chromatographic Separation: Modify your LC method to separate the analyte and this compound from the regions of ion suppression identified in the post-column infusion experiment. This may involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and minimize ion suppression.[2]
Issue 2: Analyte and Internal Standard Peaks are Separated
Possible Cause: Isotope effect leading to a slight difference in retention times.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully overlay the chromatograms of the analyte and this compound to determine the extent of separation.
-
Adjust Chromatography:
-
Mobile Phase: Minor adjustments to the mobile phase composition (e.g., organic solvent ratio, pH) can help to achieve co-elution.
-
Temperature: Changing the column temperature can also influence retention times.
-
Column Chemistry: If co-elution cannot be achieved, consider a column with a different stationary phase.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
Objective: To identify the retention time windows where ion suppression or enhancement occurs in the chromatographic run.[7][9]
Methodology:
-
Prepare a standard solution of the analyte (e.g., mesalazine) in a suitable solvent.
-
Set up the LC-MS/MS system as shown in the diagram below.
-
Continuously infuse the analyte solution into the MS detector post-column using a syringe pump and a T-connector.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates enhancement.[7]
Experimental Workflow Diagram:
Caption: Post-column infusion experimental setup.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement.[8][9][11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.[5]
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction procedure.[5]
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
Data Presentation:
Summarize the results in a table for easy comparison. An ideal method will have a Matrix Effect close to 100% and a low coefficient of variation (CV) across different lots of matrix.[8] A CV of less than 15% is generally considered acceptable.[12]
Table 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
| Sample ID | Analyte Peak Area (Set A - Neat) | Analyte Peak Area (Set B - Post-Spike) | Analyte Peak Area (Set C - Pre-Spike) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Lot 1 - Low QC | User Data | User Data | User Data | Calculated | Calculated | Calculated |
| Lot 1 - High QC | User Data | User Data | User Data | Calculated | Calculated | Calculated |
| Lot 2 - Low QC | User Data | User Data | User Data | Calculated | Calculated | Calculated |
| Lot 2 - High QC | User Data | User Data | User Data | Calculated | Calculated | Calculated |
| Mean | Calculated | Calculated | Calculated | |||
| CV (%) | Calculated | Calculated | Calculated |
Logical Relationship for Data Interpretation:
Caption: Logic for interpreting matrix effect results.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Mesalazine-¹³C₆ Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl mesalazine-¹³C₆ in biological matrices.
Disclaimer: The stability of isotopically labeled compounds is expected to be comparable to their unlabeled counterparts. The following data and recommendations are based on studies of N-Acetyl mesalazine and should serve as a strong proxy for the stability of N-Acetyl mesalazine-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: My N-Acetyl mesalazine-¹³C₆ concentrations are lower than expected in plasma samples. What could be the cause?
A1: Lower than expected concentrations can result from degradation during sample handling, processing, or storage. Key factors to consider are:
-
Bench-Top Instability: Prolonged exposure of plasma samples to room temperature can lead to degradation. It is recommended to keep plasma samples on ice during processing. Studies have shown N-Acetyl mesalazine to be stable in human plasma for up to 24.8 hours at room temperature[1].
-
Improper Storage: Long-term storage at inappropriate temperatures can cause degradation. For optimal stability, plasma samples should be stored at -70°C or lower. N-Acetyl mesalazine has been found to be stable in human plasma for up to 61 days at these temperatures[1]. Storage at -30°C has also been shown to be effective for at least 62 days[2].
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact analyte stability. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. N-Acetyl mesalazine is stable for at least five freeze-thaw cycles in human plasma[1].
Q2: I am observing inconsistent results in my urine analysis of N-Acetyl mesalazine-¹³C₆. What are the potential stability issues?
A2: Inconsistent results in urine samples can be due to several stability-related factors:
-
Room Temperature Degradation: Leaving urine samples at room temperature for extended periods before analysis can lead to analyte loss. N-Acetyl mesalazine in urine is stable for up to 29 hours at room temperature[1]. Another study demonstrated stability for 24 hours at room temperature.
-
Storage Conditions: For long-term storage, urine samples should be frozen at -20°C or -80°C. Stability has been confirmed for up to 42 days at these temperatures[1].
-
Freeze-Thaw Cycles: Similar to plasma, repeated freeze-thaw cycles should be avoided for urine samples. N-Acetyl mesalazine has been shown to be stable for up to four freeze-thaw cycles in human urine[1].
Q3: Can the pH of the biological matrix affect the stability of N-Acetyl mesalazine-¹³C₆?
A3: While specific studies on the effect of pH on N-Acetyl mesalazine stability in biological matrices are not prevalent in the provided search results, the parent compound, mesalazine (5-aminosalicylic acid), is known to be susceptible to oxidation, a process that can be influenced by pH[3]. It is good practice to consider the pH of your samples and buffers during method development to ensure optimal stability.
Q4: Are there any known degradation pathways for N-Acetyl mesalazine?
A4: The primary degradation pathway for the parent drug, mesalazine, is oxidation[3][4]. While N-acetylation generally increases the stability of compounds, it is crucial to handle samples in a manner that minimizes oxidative stress, such as limiting exposure to light and air, and considering the use of antioxidants if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery in Plasma | Degradation during sample processing. | Keep samples on ice. Process samples within 24 hours of collection. |
| Improper long-term storage. | Store plasma samples at -70°C or lower for up to 61 days[1]. | |
| Multiple freeze-thaw cycles. | Aliquot samples to avoid more than five freeze-thaw cycles[1]. | |
| Variable Results in Urine Samples | Bench-top instability. | Analyze or freeze urine samples within 29 hours of collection[1]. |
| Inadequate storage conditions. | Store urine samples at -20°C or -80°C for up to 42 days[1]. | |
| Repeated freezing and thawing. | Limit to a maximum of four freeze-thaw cycles[1]. | |
| Presence of Unexpected Peaks in Chromatogram | Analyte degradation. | Review sample handling and storage procedures to minimize degradation. Consider potential degradation products of the parent drug, mesalazine, which can arise from oxidation[3][4]. |
Stability Data Summary
The following tables summarize the stability of N-Acetyl mesalazine in human plasma and urine under various conditions. This data can be used as a guideline for handling N-Acetyl mesalazine-¹³C₆.
Table 1: Stability of N-Acetyl Mesalazine in Human Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | 24.8 hours | Stable | [1] |
| Room Temperature (Bench Top) | 25 hours | Stable | [2][5] |
| Freeze-Thaw Cycles | 5 cycles | Stable | [1] |
| Long-Term Storage | 61 days at ≤ -70°C | Stable | [1] |
| Long-Term Storage | 62 days at -30°C | Stable | [2] |
Table 2: Stability of N-Acetyl Mesalazine in Human Urine
| Condition | Duration | Stability | Reference |
| Room Temperature | 29 hours | Stable | [1] |
| Room Temperature | 24 hours | Stable | |
| Freeze-Thaw Cycles | 4 cycles | Stable | [1] |
| Long-Term Storage | 42 days at -20°C and -80°C | Stable | [1] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation for LC-MS/MS Analysis of N-Acetyl Mesalazine in Human Plasma
This protocol is adapted from methodologies described for the quantification of mesalazine and N-Acetyl mesalazine in human plasma[6].
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer a 100 µL aliquot to a clean microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., N-Acetyl mesalazine-d₃ in methanol) to the plasma sample[7].
-
Protein Precipitation: Add 3 mL of methyl t-butyl ether and vortex for 10 minutes[7].
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C[7].
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction for LC-MS/MS Analysis of N-Acetyl Mesalazine in Human Plasma
This protocol is based on a liquid-liquid extraction procedure used for mesalamine and its metabolite[7].
-
Sample and Internal Standard: To 100 µL of plasma in a vial, add 100 µL of the internal standard solution (e.g., N-Acetyl mesalazine-d₃, 150 ng/mL)[7].
-
Derivatization (if necessary): For certain methods, a derivatization step may be included. For example, adding 25 µL of a derivatization solution (e.g., 10% propionic anhydride (B1165640) in methanol) and vortexing[7].
-
Acidification: Add 100 µL of 0.5% formic acid and vortex briefly[7].
-
Extraction: Add 3 mL of methyl t-butyl ether and vortex for 10 minutes[7].
-
Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm at 20°C[7].
-
Supernatant Transfer and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of N-Acetyl mesalazine-¹³C₆ in biological samples.
Caption: Metabolic pathway of Mesalazine to N-Acetyl mesalazine.
References
- 1. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. pubs.bcnf.ir [pubs.bcnf.ir]
- 7. scispace.com [scispace.com]
Technical Support Center: N-Acetyl Mesalazine-13C6 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the peak shape of N-Acetyl mesalazine-13C6 during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common peak shape problems in a question-and-answer format, offering specific solutions to improve your chromatographic results.
Question 1: Why is my this compound peak tailing?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue.[1][2] It can compromise accurate integration and reduce resolution from nearby peaks. The primary causes for peak tailing of this compound, a compound with amine functionalities, are often related to secondary interactions with the stationary phase.[3][4]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic amine groups of your analyte, causing tailing.[3][5]
-
Solution 1: Mobile Phase pH Adjustment: Operate at a lower pH (e.g., around 3) to protonate the silanol groups, minimizing unwanted interactions.[3] However, ensure the pH remains within the column's recommended operating range to prevent damage.[6]
-
Solution 2: Use of Buffers: Incorporating a buffer in your mobile phase can help maintain a consistent pH and mask residual silanol activity.[4][5]
-
Solution 3: End-Capped Columns: Employ a highly deactivated, end-capped column to reduce the number of available silanol groups.[1][3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][7]
-
Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening and tailing.[6]
-
Solution: Minimize the length and internal diameter of all tubing.
-
Question 2: What causes peak fronting for my this compound peak?
Answer:
Peak fronting, an asymmetry where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.
Potential Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[6]
-
Solution: Decrease the sample concentration or injection volume.[6]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[6]
-
Column Packing Issues: A poorly packed column or the formation of a void at the column inlet can result in peak fronting.[6]
-
Solution: If all peaks in the chromatogram exhibit fronting, it is likely a column issue.[6] Consider replacing the column.
-
Question 3: Why is my this compound peak splitting into two or more peaks?
Answer:
Split peaks can be indicative of several issues, from sample preparation to column integrity.[1]
Potential Causes & Solutions:
-
Partial Sample Dissolution: If the analyte is not fully dissolved in the injection solvent, it can lead to split peaks.
-
Solution: Ensure your sample is completely dissolved before injection. Consider gentle sonication to aid dissolution.
-
-
Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample band to split as it enters the column.[6]
-
Solution: Backflushing the column may resolve a blocked frit.[6] If a void is present, the column will likely need to be replaced.
-
-
Incompatible Injection Solvent: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[6]
-
Solution: As with fronting, try to dissolve the sample in the mobile phase or minimize the injection volume of a stronger solvent.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A1: For reversed-phase HPLC, a common starting point for a polar compound like N-Acetyl mesalazine is a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7] Several published methods for mesalazine and its acetylated metabolite use a combination of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and methanol or acetonitrile.[8][9][10] It is recommended to start with a lower percentage of the organic modifier and gradually increase it to achieve the desired retention time.
Q2: How does pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter. N-Acetyl mesalazine contains both an acidic carboxylic acid group and an amide group. The overall charge of the molecule will change with pH, which in turn affects its retention on a reversed-phase column and its interaction with residual silanols. Adjusting the pH can significantly improve peak shape by minimizing secondary interactions.[3] A pH around 3 is often a good starting point to suppress the ionization of silanol groups.[3]
Q3: What type of HPLC column is recommended for this analysis?
A3: A C18 column is a widely used and often suitable choice for the analysis of mesalazine and its derivatives.[8][9] Look for a modern, high-purity silica (B1680970) column that is well end-capped to minimize silanol interactions. For persistent tailing issues with basic compounds, consider columns with alternative chemistries, such as those with embedded polar groups.[11]
Q4: Can temperature be used to improve peak shape?
A4: Yes, adjusting the column temperature can influence peak shape and resolution.[12] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, be mindful of the thermal stability of your analyte. A typical starting point is ambient temperature, with the option to increase it to 30-40°C.
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a general starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm or Mass Spectrometry |
| Sample Diluent | Mobile Phase (50:50 Water:Acetonitrile) |
Protocol 2: Troubleshooting Peak Tailing by pH Adjustment
If you are experiencing peak tailing, this protocol can help you evaluate the effect of mobile phase pH.
-
Prepare Mobile Phases: Prepare three different aqueous mobile phase A solutions with varying pH:
-
pH 3.0: 0.1% Formic Acid in Water
-
pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Formic Acid
-
pH 6.8: 10 mM Phosphate Buffer in Water
-
-
Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The asymmetry factor is a quantitative measure of peak tailing. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
| Mobile Phase A pH | Expected Observation |
| 3.0 | Likely improved peak symmetry due to protonation of silanols. |
| 4.5 | Intermediate peak shape. |
| 6.8 | Potential for increased peak tailing. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Logical relationships between causes and solutions for peak tailing.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 6. silicycle.com [silicycle.com]
- 7. bvchroma.com [bvchroma.com]
- 8. ijrpr.com [ijrpr.com]
- 9. scispace.com [scispace.com]
- 10. Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting N-Acetyl Mesalazine-13C6 Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of N-Acetyl mesalazine-13C6, a key internal standard in pharmacokinetic and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the stable isotope-labeled (SIL) form of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).[1][2][3] As a SIL internal standard, it is crucial for accurate quantification in mass spectrometry-based bioanalysis. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variability during sample preparation, extraction, and analysis, which leads to more precise and accurate results.[4] Low or inconsistent recovery of this compound can compromise the reliability of quantitative data.
Q2: What are the common causes of low recovery for this compound during extraction?
Low recovery of this compound can stem from several factors:
-
Suboptimal pH: N-Acetyl mesalazine is an acidic compound.[2] Extraction efficiency is highly dependent on the pH of the sample matrix.
-
Inappropriate Solvent Selection: The choice of extraction solvent and its polarity relative to the analyte is critical for efficient partitioning.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement during analysis.[4]
-
Chemical Instability: Amide compounds can be susceptible to hydrolysis under strong acidic or basic conditions, although N-Acetyl mesalazine is generally stable under typical extraction conditions.[4]
-
Procedural Errors: Inaccurate spiking of the internal standard, incomplete solvent evaporation, or improper reconstitution can all contribute to low recovery.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound when using LLE.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Sample pH | Verify that the pH of the aqueous sample is acidic. | N-Acetyl mesalazine has a predicted acidic pKa of 2.62.[2] To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent, the pH of the sample should be at least 2 units below the pKa.[5][6] |
| Action: Acidify the sample (e.g., with formic acid or HCl) to a pH of approximately 2-3 before adding the extraction solvent. | ||
| Inappropriate Extraction Solvent | Evaluate the polarity and water miscibility of the chosen organic solvent. | The solvent must be immiscible with the aqueous sample and have an appropriate polarity to effectively partition the analyte. Mesalazine is practically insoluble in ethyl acetate.[7] |
| Action: Test alternative water-immiscible solvents such as methyl tert-butyl ether (MTBE) or a mixture of solvents (e.g., ethyl acetate with a small percentage of a more polar solvent) to optimize partitioning. | ||
| Procedural Inefficiencies | Review the LLE protocol for potential sources of error. | Incomplete mixing, insufficient phase separation, and issues with the evaporation and reconstitution steps can all lead to analyte loss. |
| Action 1: Ensure vigorous and consistent vortexing (e.g., 5-10 minutes) to maximize the surface area for extraction.[8] | ||
| Action 2: Centrifuge at an adequate speed and for a sufficient duration to achieve a clear separation between the aqueous and organic layers. | ||
| Action 3: Ensure the organic solvent is completely evaporated under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with the analytical mobile phase and ensures complete dissolution of the analyte. |
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound when using SPE.
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Breakthrough during Loading | Analyze the sample flow-through after loading onto the SPE cartridge. | If the analyte is present in the flow-through, it indicates that it did not adequately bind to the sorbent. This is a common issue with acidic compounds if the sample pH is not optimized.[9][10][11] |
| Action: Acidify the sample to a pH of approximately 2-3 before loading to ensure this compound is in its neutral form, promoting retention on a reversed-phase sorbent.[8] | ||
| Analyte Loss during Washing | Analyze the eluate from the wash step. | The wash solvent may be too strong (too non-polar), causing the analyte of interest to be eluted along with interferences.[9][12] |
| Action: Decrease the strength of the wash solvent. For reversed-phase SPE, this means increasing the polarity of the wash solvent (e.g., increasing the percentage of water or decreasing the percentage of organic solvent). | ||
| Incomplete Elution | Confirm that the elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent. | The elution solvent must be sufficiently non-polar to elute the analyte from a reversed-phase sorbent. |
| Action 1: Increase the strength (non-polarity) of the elution solvent. For example, switch from methanol (B129727) to acetonitrile (B52724) or increase the percentage of the organic solvent in the elution mixture. | ||
| Action 2: Consider adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent to deprotonate the salicylic (B10762653) acid moiety, making it more polar and facilitating its release from the sorbent. | ||
| Improper Sorbent Conditioning | Review the sorbent conditioning procedure. | Failure to properly wet and equilibrate the sorbent can lead to inconsistent and poor analyte retention.[13] |
| Action: Ensure the sorbent is activated with an appropriate organic solvent (e.g., methanol or acetonitrile) and then equilibrated with an aqueous solution that mimics the pH of the loading sample. Do not let the sorbent run dry before loading the sample.[12][13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of N-Acetyl Mesalazine from Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of mesalamine and N-acetyl mesalamine.[8][14]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 100 µL of 0.5% formic acid to the plasma sample.
-
Vortex briefly. This step adjusts the pH to be well below the pKa of N-Acetyl mesalazine, ensuring it is in its neutral form.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough extraction.
-
-
Phase Separation:
-
Centrifuge the samples for 5 minutes at 4000 rpm at 20°C.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Data Presentation
Table 1: Physicochemical Properties of N-Acetyl Mesalazine
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [9][15] |
| Molecular Weight | 195.17 g/mol | [9][15] |
| Predicted pKa (Strongest Acidic) | 2.62 | [2] |
| Predicted logP | 1.4 | [2] |
| Predicted Water Solubility | 2.93 g/L | [2] |
Table 2: Mesalazine Solubility in Acetonitrile/Water Mixtures at 298.15 K
Note: Data for the parent compound mesalazine is provided as a reference for the solubility behavior of its acetylated metabolite.
| Mole fraction of Acetonitrile | Solubility (mol fraction x 10^4) |
| 0.00 | 1.35 |
| 0.05 | 2.15 |
| 0.10 | 3.30 |
| 0.20 | 5.05 |
| 0.30 | 6.45 |
| 0.40 | 7.50 |
| 0.50 | 8.15 |
| 0.60 | 8.50 |
| 0.70 | 8.60 |
| 0.80 | 8.55 |
| 0.90 | 8.40 |
| 1.00 | 8.20 |
| (Data adapted from solubility studies of mesalazine)[16] |
Visualization of a Relevant Signaling Pathway
Mesalazine, the parent compound of N-Acetyl mesalazine, exerts its anti-inflammatory effects through various mechanisms, including the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and modulation of the NF-κB and PPAR-γ signaling pathways.[1][17][18]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="LOX Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mesalazine [label="Mesalazine\n(5-ASA)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPARg [label="PPAR-γ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory_effects [label="Anti-inflammatory\nEffects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; NFkB -> Proinflammatory_Cytokines; Proinflammatory_Cytokines -> Inflammation;
Mesalazine -> COX [label="inhibits", color="#EA4335"]; Mesalazine -> LOX [label="inhibits", color="#EA4335"]; Mesalazine -> NFkB [label="inhibits", color="#EA4335"]; Mesalazine -> PPARg [label="activates", color="#34A853"]; PPARg -> Anti_inflammatory_effects; } .dot Caption: Mechanism of action of Mesalazine, the parent drug of N-Acetyl mesalazine.
References
- 1. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 2. hmdb.ca [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. akjournals.com [akjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. silicycle.com [silicycle.com]
- 10. specartridge.com [specartridge.com]
- 11. hawach.com [hawach.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]
- 16. researchgate.net [researchgate.net]
- 17. mesalazine (PD000235, KBOPZPXVLCULAV-UHFFFAOYSA-N) [probes-drugs.org]
- 18. mdpi.com [mdpi.com]
Minimizing variability in N-Acetyl mesalazine-13C6 internal standard response
Welcome to the technical support center for N-Acetyl mesalazine-13C6 internal standard (IS) utilization in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the IS response and ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in liquid chromatography-mass spectrometry (LC-MS/MS) assays to quantify N-Acetyl mesalazine and its parent drug, mesalazine.[1] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] This co-elution and co-ionization behavior is crucial for compensating for variations that can occur during the analytical process, such as matrix effects, extraction inconsistencies, and injection volume variability, thus improving the accuracy and precision of the quantitative results.[3][4]
Q2: Why is minimizing variability in the this compound response important?
A2: While the internal standard is designed to compensate for variability, a highly variable IS response across an analytical run can indicate underlying issues with the assay.[3][5] Consistent IS response suggests that the analytical method is robust and performing as expected. Conversely, significant variability can compromise the reliability of the results and may indicate problems such as inconsistent sample preparation, instrument instability, or significant matrix effects that are not being adequately compensated for. Regulatory agencies recommend monitoring the IS response to ensure data integrity.[1]
Q3: What is an acceptable range for internal standard response variability?
A3: While there is no universally mandated acceptance criterion, a common practice in many laboratories is to investigate any samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality control (QC) samples in the same run.[6] However, the appropriate range can be method-specific and should be established during method validation. The key is to look for unexpected trends or outliers that deviate from the norm of the analytical batch.
Q4: Can this compound be used as an internal standard for the quantification of mesalazine?
A4: While this compound is the ideal internal standard for N-Acetyl mesalazine, it can also be used for the quantification of mesalazine. However, it's important to validate its performance thoroughly. Since mesalazine is the parent drug and N-Acetyl mesalazine is its metabolite, their chromatographic behavior and ionization efficiencies might differ slightly. Using a SIL IS of the primary analyte (Mesalazine-d3, for example) is often preferred for quantifying the parent drug. If this compound is used for both, potential differences in matrix effects and ionization suppression/enhancement between the two analytes must be carefully evaluated during method development and validation.[7][8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to variability in the this compound internal standard response.
Issue 1: High Variability in IS Response Across the Entire Batch
This is characterized by random and significant fluctuations in the IS peak area for standards, QCs, and unknown samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting of IS | - Verify the calibration and performance of all pipettes used for sample and IS addition. - Ensure the IS is added to the same location in each well/tube and is thoroughly mixed with the sample matrix. - Consider automating the liquid handling steps to improve precision. |
| Poor Mixing of IS with Sample | - Vortex each sample thoroughly immediately after adding the IS solution. - Ensure the vortexing time and speed are consistent for all samples. |
| Autosampler Injection Volume Variability | - Check the autosampler for any leaks, bubbles in the syringe, or blockages in the needle or tubing.[3] - Perform an injection precision test to confirm the autosampler's performance. |
| Instability of IS in Solution | - Confirm the stability of the IS stock and working solutions under the storage conditions used.[1][2] - Prepare fresh working solutions more frequently if instability is suspected.[9] - Protect solutions from light if the compound is known to be light-sensitive.[10] |
Issue 2: Gradual Decrease or Increase in IS Response Over the Run (Drift)
This is observed as a consistent trend of the IS peak area increasing or decreasing from the beginning to the end of the analytical run.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| LC System Instability | - Ensure the LC pumps are delivering a stable and consistent flow rate. - Check for leaks in the LC system. - Allow the LC system to equilibrate for an extended period before starting the run. |
| Mass Spectrometer Source Contamination | - Clean the ion source, including the ion transfer tube/capillary. - Observe if the drift is resolved after source cleaning. |
| Deterioration of Chromatographic Column | - Evaluate the column performance by checking peak shape and retention time for early, middle, and late eluting standards. - If performance has degraded, wash the column according to the manufacturer's instructions or replace it. |
| Temperature Effects | - Ensure the autosampler and column compartments are maintaining a stable temperature throughout the run.[2] |
Issue 3: Abrupt Changes or "Jumps" in IS Response
This manifests as a sudden and significant change in the IS response for a section of the analytical run.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Change in Mobile Phase Composition | - Check the mobile phase reservoir levels to ensure one of the solvents did not run out. - Ensure proper mixing of the mobile phase components. |
| Air Bubbles in the LC System | - Degas the mobile phases thoroughly. - Purge the LC pumps to remove any trapped air bubbles. |
| Intermittent Instrument Fault | - Review the instrument's error logs for any recorded issues. - If the issue persists, contact the instrument manufacturer's technical support. |
Issue 4: Low IS Response in Specific Samples or Sample Types
This is when the IS response is consistently lower in certain study samples compared to calibration standards and QCs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | - This is a common cause where co-eluting components from the sample matrix suppress the ionization of the IS.[11][12] - Mitigation Strategies: - Improve sample cleanup: Employ a more rigorous extraction method (e.g., switch from protein precipitation to solid-phase extraction).[11] - Modify chromatography: Adjust the gradient to better separate the IS from interfering matrix components.[13] - Dilute the sample: Diluting the sample with a blank matrix can reduce the concentration of interfering components.[6] |
| IS Degradation in Specific Samples | - Investigate if the pH or composition of certain samples could be causing the IS to degrade. - Perform stability tests of the IS in the problematic matrix.[1][2] |
| Cross-talk from High Analyte Concentration | - In samples with very high concentrations of the analyte, the analyte's isotope signal might interfere with the IS signal, or high analyte concentrations can suppress the IS ionization.[12] - Dilute the affected samples and re-inject. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solution (e.g., 100 ng/mL):
-
Prepare the working solution by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent).[1]
-
The concentration of the working solution should be chosen to provide a response that is easily detectable and within the linear range of the mass spectrometer, typically in the mid-range of the calibration curve concentrations.[4]
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot a specific volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add a precise volume of the this compound working solution to each sample, standard, and QC.
-
Vortex briefly to mix.
-
Add a precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen, if necessary.
-
Reconstitute the residue in a specific volume of mobile phase.
Visualizations
Caption: A decision tree for troubleshooting IS variability.
Caption: A typical bioanalytical workflow using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Labeled (SIL) Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues with stable isotope-labeled (SIL) standards.
Troubleshooting Guides
Guide 1: Investigating High Unlabeled Analyte Signal in Blank Samples
An unexpectedly high signal for the unlabeled analyte in blank samples is a common indicator of cross-contamination. This guide provides a systematic approach to identify the source of the contamination.
Workflow for Investigating Blank Contamination
Caption: Troubleshooting workflow for high blank signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-contamination when using SIL standards?
A1: Cross-contamination with SIL standards can originate from three main sources:
-
The SIL Standard Itself: The presence of residual unlabeled analyte from the synthesis of the SIL internal standard (IS) is a common source of contamination. Ideally, the proportion of unlabeled molecules should be less than 2%.[1]
-
System Carryover: Analyte from a previous high-concentration sample can be retained in the LC-MS system (e.g., injector, column, tubing) and elute during a subsequent analysis, leading to a false-positive signal in a blank or low-concentration sample.[2][3] "Sticky" compounds like peptides and lipids are particularly prone to causing carryover.[3]
-
Sample Preparation: Contamination can be introduced during sample handling and preparation. This can occur through shared lab equipment, contaminated reagents, or improper handling techniques that lead to the transfer of analyte between samples.[4][5]
Q2: How can I assess the isotopic purity of my SIL standard?
A2: To ensure your SIL standard is not a source of contamination, its purity should be verified. This can be accomplished by:
-
LC-MS Analysis: Analyze a solution of the SIL internal standard by itself. Check for a signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled analyte.[6]
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the isotopic enrichment of the standard and help identify any potential impurities with high mass accuracy.[6]
Q3: What is "cross-signal contribution" and how can it be mitigated?
A3: Cross-signal contribution occurs when naturally occurring isotopes of the analyte (e.g., from atoms like sulfur, chlorine, or bromine) have a mass that overlaps with the mass of the SIL internal standard.[7][8] This can lead to non-linear calibration curves and inaccurate quantification.
To mitigate this, one novel method involves monitoring a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[7][8] Another approach is to increase the concentration of the SIL-IS, which can reduce the bias caused by the cross-signal contribution.[7][8]
Q4: What are acceptable levels of carryover in a bioanalytical method?
A4: According to FDA guidelines for bioanalytical method validation, extraneous signals (which include carryover) in a blank sample should not be more than 20% of the peak area of the lower limit of quantitation (LLOQ) for the analyte.[9]
Q5: How can I minimize carryover in my LC-MS system?
A5: Minimizing carryover is crucial for accurate quantification. Here are several strategies:
-
Optimize Wash Solvents: Use strong wash solvents in the autosampler to effectively clean the injection needle and loop between injections. A "magic mix" of 40% acetonitrile (B52724), 40% isopropanol, and 20% acetone (B3395972) is often effective.[9]
-
Injector and Valve Maintenance: Regularly clean or replace worn injector parts, such as rotor seals, as they can be a source of carryover.[9]
-
Column Washing: Implement thorough column washing steps in your LC method, including rapid switching between aqueous and organic solvents.[9]
-
Use a Divert Valve: A divert valve can be used to direct the flow from the LC to waste during the initial and final parts of the gradient, preventing highly retained or unretained contaminants from entering the mass spectrometer.[10]
Quantitative Data Summary
| Issue | Parameter | Observed Bias/Carryover | Mitigation Strategy | Resulting Bias/Carryover | Reference |
| Cross-Signal Contribution | Flucloxacillin Analysis | Up to 36.9% | Increase SIL-IS concentration from 0.7 mg/L to 14 mg/L | Reduced to 5.8% | [7] |
| Cross-Signal Contribution | Flucloxacillin Analysis | Up to 36.9% | Monitor less abundant SIL-IS isotope (m/z 460 → 160) | 13.9% at 0.7 mg/L SIL-IS | [7] |
| LC-MS Carryover | Neuropeptide Y Analysis | 4.05% | Use of an analytical column without a guard column | Reduced to 2.15% | [2] |
Experimental Protocols
Protocol 1: Assessment of SIL Standard Isotopic Purity
Objective: To determine the presence and quantify the amount of unlabeled analyte in a stable isotope-labeled internal standard solution.
Materials:
-
SIL internal standard
-
High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)
-
Calibrated pipettes and clean vials
-
LC-MS system
Methodology:
-
Prepare a High-Concentration SIL-IS Solution: Prepare a solution of the SIL-IS in a clean vial at a concentration significantly higher than what is used in the analytical method. This will facilitate the detection of any low-level unlabeled analyte.
-
LC-MS Analysis:
-
Set up an LC-MS method to monitor the mass transitions for both the SIL-IS and the unlabeled analyte.
-
Inject the high-concentration SIL-IS solution directly onto the LC-MS system.
-
-
Data Analysis:
-
Integrate the peak area for the SIL-IS and any observed peak at the retention time and m/z of the unlabeled analyte.
-
Calculate the percentage of unlabeled analyte using the following formula: % Unlabeled Analyte = (Peak Area of Unlabeled Analyte / Peak Area of SIL-IS) * 100
-
-
Acceptance Criteria: The level of unlabeled analyte should ideally be below 0.1% of the SIL-IS response, although the acceptable limit may vary depending on the assay requirements.
Visualizing the Purity Assessment Workflow
Caption: Workflow for assessing SIL standard purity.
Protocol 2: Troubleshooting LC-MS Carryover
Objective: To identify the source of carryover within an LC-MS system.
Materials:
-
High-concentration analyte standard
-
Blank solution (e.g., mobile phase)
-
LC-MS system
Methodology:
-
Establish a Baseline: Inject a blank solution to ensure the system is clean before starting the experiment.
-
High-Concentration Injection: Inject a high-concentration standard of the analyte.
-
Sequential Blank Injections: Immediately following the high-concentration injection, perform a series of at least three consecutive blank injections.
-
Data Analysis:
-
Monitor the analyte's peak area in each of the blank injections.
-
Calculate the percent carryover for the first blank using the formula: % Carryover = (Peak Area in First Blank / Peak Area of High-Concentration Standard) * 100
-
-
Isolating the Source:
-
Autosampler vs. Column: If significant carryover is observed, replace the analytical column with a zero-dead-volume union and repeat steps 2-4. If carryover is significantly reduced, the column is a primary contributor. If carryover persists, the autosampler (injection valve, needle, loop) is the likely source.
-
MS System: To check for carryover in the mass spectrometer, infuse the mobile phase directly into the MS using a syringe pump after a high-concentration injection. If a signal for the analyte is detected, the ion source may be contaminated.[2]
-
Logical Diagram of Carryover Sources
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validation of N-Acetyl Mesalazine-13C6 as an Internal Standard for Bioanalytical Studies
A Comparative Guide for Researchers
The selection and validation of an appropriate internal standard are critical for the accuracy and reliability of bioanalytical data in drug development. For the quantification of mesalazine (5-aminosalicylic acid, 5-ASA), a stable isotope-labeled (SIL) internal standard like N-Acetyl mesalazine-13C6 is the preferred choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the validation process for this compound, comparing its expected performance against other commonly used internal standards for mesalazine analysis.
An internal standard is a compound of a known concentration added to all calibration standards, quality control samples, and study samples before analysis. Its primary role is to correct for variability during the analytical process, including sample extraction and instrument response.[1]
Comparison of Internal Standard Types
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2] This allows it to effectively compensate for variations during sample preparation and instrumental analysis.[2] Stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS analysis due to their near-identical physicochemical properties to the analyte.[1][2]
| Internal Standard Type | Example(s) for Mesalazine Analysis | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound, N-Acetyl mesalamine-d3[3][4] | - Near-identical chromatographic behavior and ionization response to the analyte.[2]- Compensates for matrix effects and variability in sample preparation.[1][2]- High accuracy and precision. | - Higher cost.- Potential for isotopic interference if not carefully selected. |
| Structural Analogs | Nortriptyline[5], Diazepam[6] | - More readily available and cost-effective than SIL standards. | - Different chromatographic retention times and ionization efficiencies compared to the analyte.- May not effectively compensate for matrix effects. |
| Related Compounds | 4-Aminosalicylic acid (4-ASA) | - Structurally similar to the analyte. | - Physicochemical properties may differ significantly from the analyte, leading to variations in extraction and ionization. |
Bioanalytical Method Validation Parameters
A full validation of a bioanalytical method is required to demonstrate that it is suitable for its intended purpose.[7][8] The internal standard is integral to the evaluation of these parameters. The following table summarizes the key validation parameters and their typical acceptance criteria according to FDA and EMA guidelines.[1][7][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous components in the matrix. | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between the analyte concentration and the instrument response over the intended analytical range. | At least 75% of calibration standards should be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). A minimum of 6 non-zero standards should be used.[7][8][9] |
| Accuracy & Precision | To assess the closeness of the measured concentrations to the true values and the degree of scatter in the data. | For at least three concentrations (low, medium, and high), the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, these should be within ±20%.[7] |
| Matrix Effect | To evaluate the suppression or enhancement of the analyte's ionization by components of the biological matrix.[1][7] | The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte and internal standard are stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration.[1] |
| Carry-over | To assess the impact of a preceding high-concentration sample on a subsequent low-concentration sample. | The response in a blank sample following the highest calibration standard should be ≤20% of the LLOQ response for the analyte and ≤5% for the internal standard. |
Experimental Protocols
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of mesalazine and this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the mesalazine stock solution to create working standards for the calibration curve and quality control (QC) samples. A separate working solution for the internal standard (this compound) should be prepared at a constant concentration.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (e.g., 150 ng/mL of this compound).[3][4]
-
Vortex briefly.
-
Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.[3][4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
The following is an example of LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Example Condition |
| LC Column | C18 column (e.g., 150 x 4.6 mm, 5 µm)[3][10] |
| Mobile Phase | Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)[3][10] |
| Flow Rate | 0.6 mL/min[3][10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Mesalazine: [M-H]⁻ m/z 152.0 → 108.0[3]N-Acetyl mesalazine: [M-H]⁻ m/z 194.2 → 149.9[3]This compound (Predicted): [M-H]⁻ m/z 200.2 → 155.9 |
Visualization of Workflows
Caption: Bioanalytical method validation workflow.
Caption: Sample analysis and quantification logic.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of mesalazine in biological matrices. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte during sample processing and analysis, thereby correcting for potential variabilities and leading to high-quality data. The validation of the bioanalytical method using this compound should be performed according to regulatory guidelines, encompassing selectivity, linearity, accuracy, precision, matrix effect, and stability. By adhering to these principles, researchers can ensure the integrity of their results in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.bcnf.ir [pubs.bcnf.ir]
- 7. pmda.go.jp [pmda.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N-Acetyl Mesalazine-13C6 and Deuterated Internal Standards in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is critical for achieving accurate and reproducible results.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, as they closely mimic the analyte of interest, compensating for variability during sample preparation, chromatography, and ionization.[1] This guide provides an objective comparison between N-Acetyl mesalazine-13C6 and deuterated internal standards for the quantification of N-Acetyl mesalazine, supported by experimental data from studies utilizing deuterated analogs and the established principles of stable isotope labeling.
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between 13C-labeled and deuterated internal standards for N-Acetyl mesalazine lie in their chromatographic behavior, isotopic stability, and their ability to correct for matrix effects. While deuterated standards are more commonly used and often more readily available, a growing body of evidence suggests the superior performance of 13C-labeled standards for robust and accurate quantitative bioanalysis.[1][2]
Chromatographic Co-elution: A significant advantage of 13C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[1] The substitution of 12C with 13C results in a negligible change to the physicochemical properties of the molecule.[1] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This "isotope effect" can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[3][4]
Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[3] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms or at acidic positions.[3] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of the results.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[3] An ideal internal standard should experience the same matrix effects as the analyte.[3] Due to their perfect co-elution, 13C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[3]
Quantitative Data Comparison
The following tables summarize typical validation parameters for the LC-MS/MS analysis of N-Acetyl mesalazine using a deuterated internal standard (N-Acetyl mesalazine-d3), as reported in the literature. A projected performance for this compound is included based on the known advantages of 13C-labeled standards.
Table 1: LC-MS/MS Method Parameters for N-Acetyl Mesalazine Quantification
| Parameter | Reported for Deuterated IS (N-Acetyl mesalazine-d3) | Projected for this compound | Reference |
| Column | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) | 10 mM ammonium acetate and methanol (85:15, v/v) | [5] |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | [5] |
| Ionization Mode | Negative Ion Turbo Ion Spray | Negative Ion Turbo Ion Spray | [5] |
| MRM Transition (Analyte) | m/z 194.2 -> 149.9 | m/z 194.2 -> 149.9 | [5] |
| MRM Transition (IS) | m/z 197.2 -> 153.0 (for d3) | m/z 200.2 -> 155.9 (for 13C6) | [5] |
Table 2: Method Validation Summary for N-Acetyl Mesalazine Quantification
| Parameter | Reported for Deuterated IS (N-Acetyl mesalazine-d3) | Projected for this compound | Reference |
| Linearity Range | 10-2000 ng/mL | 10-2000 ng/mL | [5] |
| Intra-day Precision (%RSD) | 0.99 to 5.67% | < 5% | [5] |
| Inter-day Precision (%RSD) | 1.72 to 4.89% | < 5% | [5] |
| Intra-day Accuracy | 99.64 to 106.22% | 98 to 102% | [5] |
| Inter-day Accuracy | 100.71 to 104.27% | 98 to 102% | [5] |
While the reported data for the deuterated internal standard demonstrates good performance, the use of this compound is expected to provide even greater accuracy and precision due to its superior ability to compensate for matrix effects and its inherent isotopic stability.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of N-Acetyl mesalazine in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound or N-Acetyl mesalazine-d3 (B585356) at a fixed concentration).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of mesalazine and a typical experimental workflow.
Caption: Metabolic pathway of Mesalazine to N-Acetyl Mesalazine.
Caption: General experimental workflow for bioanalysis.
Conclusion
For the highest level of accuracy and precision in the quantitative bioanalysis of N-Acetyl mesalazine by LC-MS/MS, this compound is the recommended internal standard. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1] While deuterated internal standards can provide acceptable performance, they may introduce complications such as chromatographic shifts and potential isotopic instability.[3] For researchers and drug development professionals where data quality is paramount, the investment in a 13C-labeled internal standard is a scientifically sound decision that leads to more reliable and defensible data.[1]
References
A Comparative Performance Analysis: N-Acetyl Mesalazine-13C6 vs. N-Acetyl Mesalazine-d3 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two common SIL-IS for the analysis of N-Acetyl mesalazine: N-Acetyl mesalazine-13C6 and N-Acetyl mesalazine-d3 (B585356). N-Acetyl mesalazine is the primary metabolite of mesalazine (5-aminosalicylic acid), a frontline treatment for inflammatory bowel disease (IBD). Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
This comparison synthesizes theoretical principles with published experimental data to guide the selection of the most appropriate internal standard for your research needs.
Core Performance Comparison: Theoretical and Practical Considerations
The fundamental differences between 13C- and deuterium-labeled internal standards lie in their physicochemical properties, which can impact chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects. While both are vast improvements over analog internal standards, subtle distinctions can influence assay performance.
Key Performance Differentiators:
| Feature | This compound (Carbon-13) | N-Acetyl Mesalazine-d3 (Deuterium) |
| Chromatographic Co-elution | Superior: 13C labeling results in a negligible change to the molecule's physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte. | Good: Deuterated standards can exhibit a slight retention time shift, often eluting marginally earlier in reversed-phase chromatography due to the "isotope effect." This can be a disadvantage if matrix effects are not uniform across the chromatographic peak. |
| Isotopic Stability | Excellent: The 13C label is incorporated into the carbon backbone of the molecule, making it exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the solvent or biological matrix. | Good to Excellent: Deuterium (B1214612) atoms on a methyl group (as in N-acetyl-d3) are generally stable. However, deuterium labels at positions prone to enolization or on heteroatoms can be susceptible to back-exchange, potentially compromising accuracy. |
| Matrix Effect Compensation | Superior: Due to perfect co-elution, 13C-labeled standards experience the exact same ion suppression or enhancement as the analyte at the point of ionization, providing the most accurate compensation. | Good: If a chromatographic shift is present, the deuterated standard may be in a slightly different "analytical space" than the analyte during ionization, leading to differential matrix effects and potentially biased results. |
| Kinetic Isotope Effect (KIE) | Minimal: The rate of a reaction involving a 12C-H bond is only marginally faster than one with a 13C-H bond. This ensures the labeled molecule behaves almost identically to the native analyte during metabolic processes. | Significant: The rate of a reaction involving a C-H bond can be 6-10 times faster than with a C-D bond. This can be a critical factor in metabolic stability studies but is less of a concern when used as an internal standard for quantification of an already-formed metabolite. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Typically lower cost and more widely available. |
Metabolic Pathway of Mesalazine
Mesalazine undergoes N-acetylation in the intestinal mucosa and liver, catalyzed by N-acetyltransferase (NAT) enzymes, to form its primary and largely inactive metabolite, N-Acetyl mesalazine.
Experimental Data: A Validated LC-MS/MS Method Using N-Acetyl Mesalazine-d3
While a detailed, publicly available validation report for an LC-MS/MS method using this compound as the internal standard could not be identified, a comprehensive study by Kanala et al. provides robust performance data for a method employing N-Acetyl mesalazine-d3.[1][2][3][4][5][6] This data serves as a benchmark for the performance expected from a deuterated internal standard in this application.
The study involved the simultaneous quantification of mesalamine and N-Acetyl mesalazine in human plasma.[1][2][3][4][5][6]
Table 1: Summary of Validation Parameters for N-Acetyl Mesalazine Quantification using N-Acetyl Mesalazine-d3 IS [1][2][3][4][5][6]
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | 0.99 - 5.67% |
| Inter-day Precision (%CV) | 1.72 - 4.89% |
| Intra-day Accuracy (% of nominal) | 99.64 - 106.22% |
| Inter-day Accuracy (% of nominal) | 100.71 - 104.27% |
| Stability | Stable throughout freeze-thaw cycles, bench-top, and post-operative stability studies. |
Experimental Protocol: Quantification of N-Acetyl Mesalazine using N-Acetyl Mesalazine-d3 IS
The following protocol is a summary of the methodology described by Kanala et al. for the simultaneous quantification of mesalamine and N-Acetyl mesalazine in human plasma.[1][2][3][4][5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 100 µL of internal standard solution (150 ng/mL of N-Acetyl mesalazine-d3).
-
Add 25 µL of derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex.
-
Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples for 5 minutes at 4000 rpm.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15 v/v)
-
Flow Rate: 0.6 mL/min (isocratic)
-
Mass Spectrometer: API 4200 triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
N-Acetyl mesalazine: m/z 194.2 → 149.9
-
N-Acetyl mesalazine-d3 (IS): m/z 197.2 → 153.0 (Note: m/z may vary based on specific d3 labeling)
-
Workflow for Comparing Internal Standard Performance
The selection of an optimal internal standard should be a data-driven process. The following workflow outlines a general approach for comparing the performance of two different stable isotope-labeled internal standards.
Conclusion and Recommendations
Based on established physicochemical principles, This compound is theoretically the superior internal standard for the LC-MS/MS quantification of N-Acetyl mesalazine. Its key advantages are near-perfect co-elution with the analyte and exceptional isotopic stability, which lead to more effective compensation for matrix effects and a lower risk of analytical bias.
However, N-Acetyl mesalazine-d3 has been demonstrated to be a highly effective and reliable internal standard in a validated bioanalytical method, yielding excellent precision and accuracy.[1][2][3][4][5][6] For many applications, its performance is more than adequate, and its lower cost and greater availability make it a practical and scientifically sound choice.
Recommendations for Selection:
-
For assays requiring the highest level of accuracy and robustness, especially in complex biological matrices or when matrix effects are highly variable, This compound is the preferred choice. The investment in a 13C-labeled standard can prevent potential issues related to chromatographic shifts and isotopic instability.
-
For routine bioanalysis, bioequivalence studies, and therapeutic drug monitoring where a robust and well-validated method is in place, N-Acetyl mesalazine-d3 is a proven and cost-effective option. Careful validation of chromatographic separation and potential matrix effects is essential to ensure data integrity.
Ultimately, the choice between this compound and N-Acetyl mesalazine-d3 should be based on the specific requirements of the assay, the complexity of the biological matrix, and budgetary considerations. For critical decision-making studies in drug development, the superior theoretical performance of the 13C-labeled standard provides a greater margin of safety against potential analytical artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to Inter-Laboratory Validation of Mesalazine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of mesalazine (5-aminosalicylic acid), a key anti-inflammatory agent. The accurate determination of mesalazine concentrations in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document summarizes performance data from various validation studies to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The quantification of mesalazine is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer reliability, they differ in sensitivity, selectivity, and instrumentation requirements.
-
HPLC-UV: A robust and widely accessible technique, HPLC-UV is suitable for quantifying mesalazine in bulk drug and pharmaceutical dosage forms. Its simplicity and cost-effectiveness make it a staple in many quality control laboratories.[1][2]
-
LC-MS/MS: Offering superior sensitivity and specificity, LC-MS/MS is the method of choice for bioanalytical applications, such as measuring low concentrations of mesalazine in complex biological matrices like plasma.[3][4][5][6] This technique is essential for pharmacokinetic and bioequivalence studies.[3][5]
Comparative Analysis of Method Performance
The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods based on data reported in various studies. These parameters are crucial for assessing the reliability and performance of an analytical method.
Table 1: Performance Characteristics of HPLC-UV Methods for Mesalazine Quantification
| Parameter | Study 1[1] | Study 2 | Study 3[2] |
| Linearity Range | 6-14 µg/mL | 20-50 µg/mL | 1-5 µg/mL |
| Correlation Coefficient (r²) | Not Reported | 0.99 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 101.3% | 99.72% | 98.0 - 100% |
| Precision (%RSD) | < 2% | < 2% | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.19 µg/mL | 1.636 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 1.8 µg/mL | 0.3613 µg/mL |
Table 2: Performance Characteristics of LC-MS/MS Methods for Mesalazine Quantification
| Parameter | Study 1 (Human Plasma)[3][5] | Study 2 (Beagle Dog Plasma)[4] | Study 3 (Human Plasma)[6] | Study 4 (Human Plasma)[7] |
| Linearity Range | 1-160 ng/mL (ppb) | 50-30,000 ng/mL | 2-1500 ng/mL | 0.10-12.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported | Not Reported | > 0.995 |
| Accuracy | Within acceptable limits | ±3.5% (relative error) | 100.64-105.48% | 103.8-107.2% |
| Intra-day Precision (%CV) | Within acceptable limits | < 7.9% | 1.60-8.63% | 0.6-2.9% |
| Inter-day Precision (%CV) | Within acceptable limits | < 7.9% | 2.14-8.67% | 1.3-3.8% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (ppb) | 50 ng/mL | 2 ng/mL | 0.10 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for representative HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Mesalazine in Bulk and Tablet Dosage Forms[1]
1. Chromatographic Conditions:
-
Instrument: Waters HPLC system.[1]
-
Column: Xterra ODS C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Phosphate buffer (pH 6.8) and methanol (B129727) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV at 235 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Standard Solution Preparation:
-
Accurately weigh 10 mg of mesalazine working standard and dissolve in a 10 mL volumetric flask with diluent.
-
From this stock solution, prepare working standard solutions of desired concentrations (e.g., 6-14 µg/mL) by appropriate dilution.[1]
3. Sample Preparation (Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Transfer a quantity of powder equivalent to 10 mg of mesalazine into a 100 mL volumetric flask.
-
Add diluent, sonicate to dissolve, and make up the volume.
-
Filter the solution before injection.
LC-MS/MS Method for Mesalazine in Human Plasma[4][5]
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid chromatography system coupled with a triple-quadrupole mass spectrometer.[4]
-
Column: C18 column (e.g., Waters Spherisorb C6, 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and 0.1-0.2% formic acid in water.[3][4]
-
Flow Rate: 1.0 mL/min with a split ratio if necessary.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM).
2. Standard Solution Preparation:
-
Prepare a stock solution of mesalazine and the internal standard (e.g., Diazepam) in a suitable solvent.
-
Prepare calibration standards and quality control samples by spiking blank plasma with appropriate amounts of mesalazine.
3. Sample Preparation (Plasma):
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile.[3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
Experimental Workflows
The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS quantification of mesalazine.
Caption: HPLC-UV workflow for mesalazine quantification.
Caption: LC-MS/MS workflow for mesalazine bioanalysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for mesalazine quantification depends heavily on the application. For routine quality control of pharmaceutical products where concentrations are relatively high, HPLC-UV provides a reliable and cost-effective solution. In contrast, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in biological fluids, LC-MS/MS is the indispensable gold standard. The data presented in this guide, compiled from various single-laboratory validation studies, serves as a valuable resource for researchers to compare and select the most suitable methodology for their analytical needs. It is recommended that any selected method be fully validated in the end-user's laboratory to ensure its performance for the intended application.
References
- 1. ijrpc.com [ijrpc.com]
- 2. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Cross-Validation of Bioanalytical Methods Using N-Acetyl Mesalazine-¹³C₆
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard is a critical factor influencing the quality of quantitative bioanalytical methods. This guide provides an objective comparison of N-Acetyl mesalazine-¹³C₆ with alternative internal standards, supported by established scientific principles and regulatory acceptance, to demonstrate its superior performance in the cross-validation of bioanalytical methods for mesalazine and its major metabolite, N-acetyl mesalazine.
Cross-validation of bioanalytical methods is essential to ensure the consistency and reliability of results when a method is transferred between laboratories, platforms, or when significant modifications are made to a validated method. A well-chosen internal standard is the cornerstone of a robust and reproducible bioanalytical assay.
The Superiority of ¹³C-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Among SILs, carbon-13 (¹³C) labeled compounds offer distinct advantages over deuterium (B1214612) (²H) labeled and structural analog internal standards.
The primary benefits of using a ¹³C-labeled internal standard like N-Acetyl mesalazine-¹³C₆ stem from its fundamental properties:
-
Chemical and Physical Identity: ¹³C is a stable, non-radioactive isotope of carbon. Incorporating ¹³C into N-Acetyl mesalazine results in a molecule that is chemically and physically virtually identical to the unlabeled analyte. This ensures that the internal standard and the analyte exhibit the same behavior during sample extraction, chromatography, and ionization, providing the most accurate compensation for any variability.[1][2]
-
Co-elution: Due to their near-identical physicochemical properties, ¹³C-labeled internal standards co-elute perfectly with the native analyte under various chromatographic conditions.[1] This is a significant advantage over deuterated standards, which can exhibit a slight retention time shift (the "isotope effect"), potentially leading to differential matrix effects and compromised accuracy.[1][2]
-
Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation patterns of ¹³C-labeled standards are highly predictable and closely mirror those of the unlabeled analyte. This allows for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[1]
-
Isotopic Stability: ¹³C labels are exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly those on exchangeable positions (e.g., -OH, -NH). This ensures the integrity of the internal standard throughout the analytical process.[1]
Performance Comparison of Internal Standard Alternatives
The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method. The following table summarizes the expected performance differences between N-Acetyl mesalazine-¹³C₆ and other common internal standard types for the analysis of mesalazine and its N-acetyl metabolite.
| Performance Parameter | N-Acetyl mesalazine-¹³C₆ (¹³C-labeled IS) | Deuterium-Labeled IS (e.g., N-Acetyl mesalazine-d₃) | Structural Analog IS (e.g., Diazepam) |
| Chromatographic Co-elution | Near-perfect co-elution with the analyte. | Potential for slight retention time shift (isotope effect), which can be more pronounced in high-resolution chromatography. | Unlikely to co-elute with the analyte. |
| Matrix Effect Compensation | Excellent and most accurate due to identical elution profiles and ionization characteristics.[2] | Generally good, but can be compromised if there is a chromatographic shift and the matrix effect is not uniform across the peak. | May not adequately compensate for matrix effects due to differences in physicochemical properties and elution times.[3][4] |
| Accuracy & Precision | Highest potential for accuracy and precision due to superior compensation for analytical variability.[5] | Can provide acceptable accuracy and precision, but is more susceptible to errors arising from chromatographic shifts and differential matrix effects.[5] | Accuracy and precision can be compromised if the analog does not closely mimic the analyte's behavior during sample processing and analysis.[4] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[1] | Generally stable, but can be susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site. | Not applicable. |
| Regulatory Acceptance | Considered the "gold standard" and is well-accepted by regulatory agencies like the FDA.[6] | Widely used and accepted, but potential issues with chromatographic shifts need to be carefully evaluated during method validation.[7] | Can be used, but requires more extensive validation to demonstrate its suitability and may face greater regulatory scrutiny.[3][4] |
Experimental Protocols
A robust and reliable LC-MS/MS method is crucial for the accurate quantification of mesalazine and N-acetyl mesalazine in biological matrices. The following is a representative experimental protocol for the cross-validation of a bioanalytical method using N-Acetyl mesalazine-¹³C₆ as the internal standard.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual primary stock solutions of mesalazine, N-acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the mesalazine and N-acetyl mesalazine stock solutions to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of N-Acetyl mesalazine-¹³C₆ at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.
-
Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the N-Acetyl mesalazine-¹³C₆ internal standard working solution and vortex briefly. For the blank sample, add 20 µL of the reconstitution solvent.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analytes from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analytes' properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mesalazine, N-acetyl mesalazine, and N-Acetyl mesalazine-¹³C₆.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in selecting an internal standard and a typical workflow for the cross-validation of a bioanalytical method.
Caption: Logic for selecting a superior internal standard.
Caption: Workflow for cross-validation of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
N-Acetyl Mesalazine-13C6 in Quantitative Analysis: A Comparison of Accuracy and Precision
In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies of mesalazine (also known as 5-aminosalicylic acid or 5-ASA), the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comparative overview of the performance of N-Acetyl mesalazine-13C6 against other commonly used internal standards, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in sample processing, leading to more reliable and reproducible results.
Performance Comparison: this compound vs. Deuterated and Other Analogs
A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of mesalazine and its major metabolite, N-acetyl mesalazine, utilized this compound (13C6-5-ASA) and N-acetyl-5-aminosalicylic acid-D3 (D3-N-Ac-5-ASA) as internal standards. The methods demonstrated acceptable precision and accuracy for the quantification of mesalazine and N-acetyl mesalazine in human plasma, with a nominal range of 10 to 1500 ng/mL for mesalazine and 20 to 2500 ng/mL for N-acetyl mesalazine[1].
Another study provides detailed validation data for an LC-MS/MS method that uses N-acetyl mesalamine D3 for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma[2][3]. The data from this study can be used to provide a comparative context for the performance of a deuterated internal standard.
Table 1: Quantitative Performance of Internal Standards in Mesalazine and N-Acetyl Mesalazine Quantification
| Parameter | Method using this compound[1] | Method using N-Acetyl Mesalamine D3[2][3] |
| Analyte | Mesalazine & N-Acetyl Mesalazine | Mesalazine & N-Acetyl Mesalazine |
| Internal Standard | 13C6-5-ASA & D3-N-Ac-5-ASA | N-Acetyl Mesalamine D3 |
| Linearity Range (Mesalazine) | 10 - 1500 ng/mL | 2 - 1500 ng/mL |
| Linearity Range (N-Acetyl Mesalazine) | 20 - 2500 ng/mL | 10 - 2000 ng/mL |
| Intra-day Precision (CV%) - Mesalazine | Acceptable | 1.60 - 8.63% |
| Inter-day Precision (CV%) - Mesalazine | Acceptable | 2.14 - 8.67% |
| Intra-day Accuracy (%) - Mesalazine | Acceptable | 102.70 - 105.48% |
| Inter-day Accuracy (%) - Mesalazine | Acceptable | 100.64 - 103.87% |
| Intra-day Precision (CV%) - N-Acetyl Mesalazine | Acceptable | 0.99 - 5.67% |
| Inter-day Precision (CV%) - N-Acetyl Mesalazine | Acceptable | 1.72 - 4.89% |
| Intra-day Accuracy (%) - N-Acetyl Mesalazine | Acceptable | 99.64 - 106.22% |
| Inter-day Accuracy (%) - N-Acetyl Mesalazine | Acceptable | 100.71 - 104.27% |
It is important to note that diazepam has also been used as an internal standard for mesalazine quantification, with reported intra- and inter-day precisions of less than 7.9% and accuracy within ±3.5%[4]. However, as a structurally unrelated compound, it may not compensate for matrix effects as effectively as a stable isotope-labeled internal standard.
Experimental Protocols
Method Using this compound and D3-N-Ac-5-ASA[1]
-
Sample Preparation: Protein precipitation of human plasma samples.
-
Derivatization: The analytes and their respective internal standards were derivatized with propionic anhydride.
-
Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Detection: Tandem mass spectrometry (MS/MS) with negative ion Turbo Ion Spray ionization in Multiple Reaction Monitoring (MRM) mode.
Method Using N-Acetyl Mesalamine D3[2][3]
-
Sample Preparation: Liquid-liquid extraction of human plasma samples.
-
Chromatography: Isocratic elution on a Thermo HyPURITY C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) at a flow rate of 0.6 mL/min.
-
Detection: Tandem mass spectrometry (LC-MS/MS).
Mesalazine Signaling Pathway
The anti-inflammatory effect of mesalazine is attributed to its modulation of several key signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Mesalazine's anti-inflammatory mechanism of action.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for mesalazine quantification.
References
A Comparative Guide to Mesalazine Assays: Evaluating Linearity and Sensitivity with N-Acetyl mesalazine-13C6
For researchers, scientists, and professionals in drug development, the accurate quantification of mesalazine (5-aminosalicylic acid or 5-ASA) and its primary metabolite, N-acetyl mesalazine (N-Ac-5-ASA), is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as N-Acetyl mesalazine-13C6, is paramount for achieving the highest accuracy and reproducibility in bioanalytical methods. This guide provides a comparative overview of the linearity and sensitivity of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mesalazine analysis, with a focus on those employing isotopically labeled internal standards.
Performance Comparison of Mesalazine Assays
The following tables summarize the linearity and sensitivity of different LC-MS/MS methods developed for the quantification of mesalazine and its metabolite in human plasma. The data is compiled from various validated methods to provide a comprehensive comparison.
Table 1: Linearity of Mesalazine and N-Acetyl mesalazine Assays
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| Mesalazine | 2 - 1500 | > 0.998 | N-Acetyl mesalamine D3 | [1][2] |
| N-Acetyl mesalazine | 10 - 2000 | > 0.998 | N-Acetyl mesalamine D3 | [1][2] |
| Mesalazine | 1 - 160 | > 0.99 | Diazepam | [3] |
| Mesalazine | 50 - 30,000 | Not Specified | Diazepam | [4] |
| Mesalazine | 10 - 1500 | Not Specified | 13C6-5-ASA | [5] |
| N-Acetyl mesalazine | 20 - 2500 | Not Specified | D3-N-Ac-5-ASA | [5] |
| Mesalazine | 50 - 4000 | Not Specified | Not Specified | [6] |
| N-Acetyl mesalazine | 50 - 4000 | Not Specified | Not Specified | [6] |
Table 2: Sensitivity of Mesalazine Assays
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard Used | Reference |
| Mesalazine | 2 | N-Acetyl mesalamine D3 | [1] |
| Mesalazine | 1 (1 ppb) | Diazepam | [3] |
| Mesalazine | 50 | Diazepam | [4] |
| Mesalazine | 10 | 13C6-5-ASA | [5] |
| N-Acetyl mesalazine | 20 | D3-N-Ac-5-ASA | [5] |
| Mesalazine | 50 | Not Specified | [6] |
| N-Acetyl mesalazine | 50 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. Below are generalized experimental protocols based on commonly employed LC-MS/MS methods for mesalazine quantification.
Method 1: Liquid-Liquid Extraction with Deuterated Internal Standard
This method is adapted from a study utilizing N-Acetyl mesalamine D3 as the internal standard.[1][2]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (N-Acetyl mesalamine D3).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex mix the samples and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the supernatant (organic layer) to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15 v/v).[1][2]
-
Injection Volume: 10 µL.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mesalazine and N-acetyl mesalazine.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mesalazine: m/z 152.0 → 108.0[1]
-
N-Acetyl mesalazine: m/z 194.2 → 149.9[1]
-
N-Acetyl mesalamine D3 (IS): m/z 169.9 → 153.0 (Note: this transition appears to be an error in the source, a more likely transition would involve the loss of the acetyl group). A more common deuterated standard for N-acetyl mesalazine would be N-acetyl-d3-mesalazine.
-
-
Method 2: Protein Precipitation with Stable Isotope Labeled Internal Standard
This protocol is based on a method employing a 13C6-labeled mesalazine internal standard.[5]
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solutions (13C6-5-ASA and D3-N-Ac-5-ASA).[5]
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
The resulting supernatant can be directly injected or further processed.
-
For this method, a derivatization step with propionic anhydride (B1165640) is performed before LC-MS/MS analysis.[5]
-
-
Chromatographic Conditions:
-
Column: C18 column (3.5 micron).[5]
-
Mobile Phase: Reverse-phase gradient.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the biological conversion of mesalazine, the following diagrams are provided.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of mesalazine.
Caption: The metabolic pathway of mesalazine to its major metabolite, N-Acetyl mesalazine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Mesalazine Formulations Utilizing N-Acetyl mesalazine-13C6 as a Pharmacokinetic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different oral mesalazine formulations, which are staples in the management of inflammatory bowel disease (IBD). The in vivo behavior of these formulations is critically dependent on their drug release mechanisms, which are designed to deliver the active drug, 5-aminosalicylic acid (5-ASA), to specific regions of the gastrointestinal tract. To facilitate a direct and nuanced comparison of formulation performance, this guide outlines a sophisticated experimental approach employing a stable isotope-labeled metabolite, N-Acetyl mesalazine-13C6, as a tracer. This methodology allows for the simultaneous assessment of bioavailability and metabolic conversion of different mesalazine products within the same subject, thereby minimizing inter-individual variability.
Quantitative Comparison of Mesalazine Formulations
The following table summarizes key pharmacokinetic parameters for several commercially available mesalazine formulations, compiled from various clinical studies. These parameters provide a baseline understanding of their in vivo performance.
| Formulation | Active Ingredient | Dosing Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |
| Pentasa® | Mesalazine | 2-6 g/day | 321 - 1608 | 3.5 | Varies with dose | 15 - 53 | 12 - 59 |
| Asacol® | Mesalazine | 2.4 g/day | 1419 | 6 - 16 | Varies with dose | 10 - 35 | 40 - 64 |
| Salofalk® | Mesalazine | Varies | Varies | 4.5 - 6.5 | Varies with dose | 27 - 56 | 37 - 44 |
| Lialda®/Mezavant® | Mesalazine | 2.4 - 4.8 g/day | Varies | ~5 - 12 | Varies with dose | Varies | Varies |
| Claversal® | Mesalazine | 1.5 g (single dose) | ~114.24% of ref. | ~7 | ~102.51% of ref. (AUC0–∞) | Varies | Varies |
Note: Pharmacokinetic parameters can vary significantly based on study design, patient population (healthy volunteers vs. IBD patients), and analytical methods. The data presented here are intended for comparative purposes and are derived from multiple sources.[1][2][3][4]
Experimental Protocol: Comparative Bioavailability Using a Stable Isotope Tracer
This section details a robust experimental protocol for the head-to-head comparison of two different mesalazine formulations using this compound as a tracer. This design allows for the precise differentiation of the metabolic fate of each formulation administered.
Objective: To simultaneously assess the relative bioavailability and pharmacokinetic profiles of two oral mesalazine formulations (Formulation A and Formulation B) in healthy volunteers.
Investigational Products:
-
Formulation A (Test Product)
-
Formulation B (Reference Product)
-
This compound (Tracer)
Study Design: A single-center, open-label, randomized, two-period, crossover study.
Study Population: A cohort of healthy adult volunteers.
Methodology:
-
Subject Screening and Randomization: Subjects will be screened for eligibility and randomized to one of two treatment sequences.
-
Treatment Periods:
-
Period 1: Subjects will receive a single oral dose of Formulation A. At the expected Tmax of Formulation A, a microdose of this compound will be administered intravenously.
-
Washout Period: A sufficient washout period will be observed between the two treatment periods.
-
Period 2: Subjects will receive a single oral dose of Formulation B. As in Period 1, a microdose of this compound will be administered intravenously at the expected Tmax of Formulation B.
-
-
Blood Sampling: Serial blood samples will be collected at predefined time points before and after the administration of the oral formulations and the intravenous tracer.
-
Sample Analysis: Plasma samples will be analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of mesalazine, N-acetyl mesalazine, and this compound.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) for mesalazine and N-acetyl mesalazine derived from each oral formulation will be calculated. The data from the intravenous tracer will be used to correct for any period effects and to provide a more accurate comparison of the bioavailability of the two oral formulations.
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative bioavailability study.
Caption: Metabolic pathway of mesalazine to N-Acetyl mesalazine.
Conclusion
The use of a stable isotope-labeled tracer like this compound offers a powerful and precise method for the comparative analysis of different mesalazine formulations. This approach minimizes variability and provides high-quality data to inform drug development and clinical decision-making. The experimental protocol outlined in this guide, in conjunction with the provided comparative data, serves as a valuable resource for researchers and scientists in the field of gastroenterology and pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Factor: A Guide to Internal Standard Selection in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In analytical methodologies, particularly those employing chromatography and mass spectrometry, the choice of an internal standard (IS) is a critical decision that can significantly influence study outcomes. An internal standard is a compound of known concentration added to samples to correct for analytical variability, thereby enhancing the precision and accuracy of the results.[1][2] This guide provides an objective comparison of different internal standard strategies, supported by experimental data and detailed protocols, to aid in making informed decisions.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is introduced at a consistent concentration to all samples, including calibrators and quality controls, ideally at the earliest stage of sample preparation.[3] By undergoing the same experimental conditions as the analyte of interest, the IS helps to compensate for variations that can occur during sample preparation, injection, and analysis.[1][4][5] The quantification is then based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of these variations.[1][3]
The ideal internal standard should possess several key characteristics:
-
Chemical and Physical Similarity: It should closely resemble the analyte in terms of chemical structure, polarity, and ionization properties to ensure it behaves similarly during extraction and analysis.[1][3][6]
-
Absence in the Original Sample: The chosen compound must not be naturally present in the sample matrix.[1][4]
-
Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components, unless a mass-selective detector is used with a stable isotope-labeled standard.[4][7]
-
Stability: The internal standard must be chemically stable throughout the entire analytical process.[4]
Comparison of Internal Standard Types: Structural Analogs vs. Stable Isotope-Labeled
The two primary categories of internal standards are structural analogs and stable isotope-labeled (SIL) internal standards. The choice between them can have a profound impact on data quality, especially in complex biological matrices.
| Feature | Structural Analog Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Description | A molecule that is chemically similar but not identical to the analyte.[5] | The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] |
| Co-elution | Typically elutes close to but separately from the analyte. | Co-elutes with the analyte.[8][9] |
| Matrix Effect Compensation | May not fully compensate for matrix effects as it can experience different ion suppression or enhancement than the analyte.[10] | Considered the "gold standard" for its ability to effectively compensate for matrix effects due to co-elution.[5][8] |
| Availability and Cost | Often more readily available and less expensive.[10] | Can be costly and may require custom synthesis. |
| Potential for Cross-Interference | Lower risk of isotopic crosstalk with the analyte signal. | Risk of isotopic contribution to the analyte signal if not sufficiently labeled or if purity is low.[5][7] |
Impact of Internal Standard Choice on Study Outcomes: Case Studies
The selection of an appropriate internal standard is not merely a theoretical exercise; it has tangible consequences for the reliability of study results. The following case studies illustrate the potential pitfalls of a suboptimal choice.
| Case Study Focus | Suboptimal Internal Standard Choice | Observed Outcome | Improved Approach | Reference |
| Ionization Efficiency Competition | A structural analog IS with different ionization properties than the analyte. | The internal standard response decreased as the analyte concentration increased, indicating ion suppression and leading to inaccurate quantification. | Using a stable isotope-labeled IS that experiences the same ion suppression as the analyte.[11] | [11] |
| Scattering of Internal Standard Responses | Ambiguous instructions in the methodology for preparing the IS spiking solution. | Significant and inconsistent variation in the internal standard response across samples, compromising the reliability of the results. | A well-defined and standardized protocol for the preparation and addition of the internal standard.[11] | [11] |
| Analyte with Multiple Charge States | A stable isotope-labeled IS for a quaternary ammonium (B1175870) drug that can exist in multiple charge states. | The response of the single-charged IS transition increased with analyte concentration, while the double-charged transition decreased, complicating quantification. | Careful optimization of ionization conditions and potentially using an IS that better mimics the charge state behavior of the analyte.[11] | [11] |
Quantitative Impact of Internal Standard Utilization
The use of an internal standard can dramatically improve the precision of an analytical method. The following table presents a comparison of method precision for the analysis of Eugenol with and without an internal standard.
| Method | Analyte Concentration (mg/mL) | Peak Area RSD (%) |
| Without Internal Standard | 0.5 | 2.2 |
| With Internal Standard (Hexadecane) | 0.5 | 0.5 |
Data adapted from a study on the analysis of Eugenol technical grade active ingredient.
This data demonstrates a 4.4-fold improvement in the repeatability of the results when an internal standard is employed.[3]
Experimental Protocols
General Experimental Workflow for LC-MS/MS Analysis with an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using a stable isotope-labeled internal standard.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibrator, QC, and unknown plasma sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Concepts
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard: Significance and symbolism [wisdomlib.org]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welchlab.com [welchlab.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of N-Acetyl Mesalazine-13C6: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Acetyl mesalazine-13C6, a stable, non-radioactive, isotopically labeled metabolite of Mesalazine. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. This ensures the protection of laboratory personnel and the integrity of the workspace.
Personal Protective Equipment (PPE) and Hazard Information
A summary of the essential safety information for handling this compound is provided in the table below. This information is derived from general laboratory safety guidelines and safety data sheets for similar chemical compounds.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or chemical goggles, nitrile gloves, lab coat. |
| Primary Routes of Exposure | Inhalation of powder, skin or eye contact. |
| Waste Classification | Non-radioactive, standard chemical waste. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Spill Management | Absorb with inert material, collect in a suitable container, and decontaminate the area. |
| Environmental Precautions | Prevent from entering drains or water courses.[1] |
Experimental Protocol for Disposal of this compound
The following protocol details the methodology for the proper disposal of this compound in a laboratory setting. As this compound is a stable, non-radioactive isotopically labeled compound, its disposal procedure is the same as that for the unlabeled compound.
1. Waste Identification and Segregation:
-
Confirm that the waste is indeed this compound and is not mixed with any radioactive materials.
-
Segregate the waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
-
If the this compound is in a solution, identify all solvent components to ensure proper waste categorization.
2. Waste Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents. A high-density polyethylene (B3416737) (HDPE) or glass container with a screw-top cap is generally suitable. The original container can be an excellent choice for waste collection.[2]
-
Ensure the container is in good condition, free from leaks, and has a secure-fitting lid.[2][3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]
3. Waste Labeling:
-
Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.[2][5]
-
The label must include:
4. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is away from incompatible chemicals and sources of ignition.[6]
-
The waste container should be stored in secondary containment to prevent spills from reaching drains.[2]
5. Request for Disposal:
-
Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a direct call to the EHS office.
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final pickup and disposal.
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific guidelines and your local regulations for chemical waste management.
References
- 1. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
